4-Acetyl-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)9-4-6-10(7-5-9)11(14)12(2)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADXGLUHGAXACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Acetyl-N,N-dimethylbenzamide CAS number and molecular formula
An In-Depth Technical Guide to 4-Acetyl-N,N-dimethylbenzamide
This guide provides a comprehensive technical overview of this compound, a substituted aromatic amide of interest to researchers in synthetic chemistry, medicinal chemistry, and materials science. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, safety and handling, and expected analytical characterization. The content is structured to provide both foundational knowledge and actionable insights for laboratory professionals.
Core Compound Identification
This compound is a disubstituted benzene derivative featuring an acetyl group and an N,N-dimethylcarboxamide group in a para-arrangement. This structure makes it a valuable intermediate, offering two distinct functional groups for further chemical modification.
| Identifier | Value | Source |
| CAS Number | 1008119-09-2 | |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)N(C)C | [1][2] |
| InChIKey | KADXGLUHGAXACG-UHFFFAOYSA-N | [1] |
Physicochemical and Computed Properties
The compound's physical state and computed properties are essential for planning experiments, including solvent selection, reaction conditions, and purification strategies.
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 357.4 ± 25.0 °C at 760 mmHg | |
| XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 37.4 Ų | [1] |
Synthesis Protocol: Amidation of 4-Acetylbenzoyl Chloride
While this compound is commercially available for research purposes, de novo synthesis may be required for various applications. The most direct and reliable method is the nucleophilic acyl substitution of 4-acetylbenzoyl chloride with dimethylamine. The following protocol is adapted from a standard procedure for the synthesis of analogous tertiary benzamides.[2]
Rationale for Experimental Design
The chosen methodology is a classic Schotten-Baumann-type reaction. The core principle is the reaction between an acyl chloride and an amine.
-
Acyl Chloride Activation : The carboxylic acid precursor (4-acetylbenzoic acid) is first converted to the more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Nucleophilic Attack : Dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Base Scavenging : The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic tertiary amine, such as triethylamine (Et₃N), is added to neutralize the HCl.[2] This is critical because the protonation of dimethylamine by HCl would render it non-nucleophilic, halting the reaction.
-
Solvent Choice : Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, dissolves the reactants well, and has a low boiling point, which simplifies product isolation.[2]
Synthesis Workflow Diagram
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step A: Preparation of 4-Acetylbenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-acetylbenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) dropwise at room temperature under a nitrogen atmosphere in a fume hood.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of HCl gas ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure to yield crude 4-acetylbenzoyl chloride, which can often be used in the next step without further purification.
Step B: Synthesis of this compound
-
Setup : In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve dimethylamine (e.g., 2.0 M solution in THF, 1.2 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0-5 °C using an ice bath.[2]
-
Reagent Addition : Dissolve the 4-acetylbenzoyl chloride (1.0 eq) from Step A in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[2]
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Workup : Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing : Wash the combined organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.
Applications and Research Context
Currently, this compound is primarily supplied for research and development purposes. While specific biological activities for this exact compound are not extensively documented in peer-reviewed literature, its chemical structure is of significant interest.
-
Synthetic Intermediate : The benzamide scaffold is a core component in numerous pharmacologically active molecules.[3][4] The presence of a ketone (the acetyl group) and a stable tertiary amide provides two orthogonal points for chemical elaboration, making it a versatile building block for constructing more complex molecules in drug discovery programs.
-
Fragment-Based Drug Discovery : As a relatively small molecule with distinct functional groups, it can be used in fragment-based screening to identify binding interactions with biological targets.
-
Reference Standard : It may be used as a reference standard for the analytical characterization of related compounds or as a starting material in the synthesis of potential impurities for pharmaceutical development.
Spectroscopic Characterization (Expected Data)
Accurate structural confirmation is paramount. The following data represent the expected spectroscopic signatures for this compound, based on its structure and data from analogous compounds like N,N,4-trimethylbenzamide.[5]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons : Two doublets in the aromatic region (~7.4-8.0 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. The protons ortho to the acetyl group will be further downfield. N-Methyl Protons : A broad singlet (or two closely spaced singlets due to restricted rotation around the C-N amide bond) around ~3.0 ppm, integrating to 6H. Acetyl Protons : A sharp singlet at ~2.6 ppm, integrating to 3H. |
| ¹³C NMR | Carbonyl Carbons : Two signals in the downfield region: one for the amide carbonyl (~170 ppm) and one for the ketone carbonyl (~197 ppm). Aromatic Carbons : Four signals in the aromatic region (~127-142 ppm). N-Methyl Carbons : A signal (or two) around ~35-40 ppm. Acetyl Carbonyl : A signal around ~27 ppm. |
| IR Spectroscopy | Amide C=O Stretch : A strong, sharp absorption band around 1630-1650 cm⁻¹. Ketone C=O Stretch : A strong, sharp absorption band around 1680-1690 cm⁻¹. C-H Aromatic Stretch : Bands above 3000 cm⁻¹. C-H Aliphatic Stretch : Bands just below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺) : A peak corresponding to the molecular weight (e.g., m/z = 191 for [M]⁺ in EI-MS or 192 for [M+H]⁺ in ESI-MS). Key Fragments : Expect fragmentation patterns corresponding to the loss of dimethylamine and cleavage at the acetyl group. |
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazard Classification : The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling Precautions : Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 4°C.
References
- 1. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Topic: Discovery, Isolation, and Characterization of Apigenin-7-O-β-D-glucuronide from Ruellia tuberosa L.
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive, technically-grounded walkthrough for the isolation and characterization of flavonoid glycosides from the medicinal plant Ruellia tuberosa L., with a specific focus on Apigenin-7-O-β-D-glucuronide. It is designed for researchers in natural product chemistry, pharmacology, and drug development, offering not just protocols, but the scientific rationale behind the methodological choices.
Introduction: The Untapped Potential of Ruellia tuberosa L.
Ruellia tuberosa L., a member of the Acanthaceae family, is a perennial herb found in tropical regions of Southeast Asia and Central America.[1][2] In traditional medicine, it has a long history of use as a diuretic, antidiabetic, antipyretic, and antihypertensive agent.[1][3][4] The therapeutic potential of this plant is attributed to its rich and diverse phytochemical profile, which includes alkaloids, triterpenoids, and a significant concentration of flavonoids and their glycosides.[2][3]
Flavonoids are a major class of plant secondary metabolites renowned for their broad spectrum of biological activities. The attachment of sugar moieties (glycosylation) significantly alters their polarity, solubility, and bioavailability, often modulating their pharmacological effects. Recent investigations into R. tuberosa have led to the isolation of several known and novel flavonoid glycosides, revealing potent antioxidant, cytotoxic, and anti-inflammatory properties.[1][5][6] Among these is Apigenin-7-O-β-D-glucuronide, a flavonoid that has been identified in the plant and demonstrates significant anti-inflammatory and antioxidant activities.[7][8]
This guide details the systematic workflow for isolating and identifying this specific bioactive compound, providing a robust framework for the discovery of new natural products.
Part 1: Bioassay-Guided Isolation Strategy
The discovery of novel bioactive compounds is seldom a matter of serendipity. It is a systematic process of extraction, fractionation, and purification, where each step is guided by a specific biological assay. This ensures that the chemical separation efforts remain focused on the fractions with the highest therapeutic potential.
Plant Material Preparation and Extraction
The journey begins with the meticulous preparation of the plant material, as the quality of the starting material directly impacts the yield and purity of the final compound.
Protocol 1: Bulk Extraction
-
Collection & Authentication: Aerial parts of Ruellia tuberosa are collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Drying & Pulverization: The plant material is shade-dried to preserve thermolabile compounds and then coarsely pulverized to increase the surface area for efficient solvent extraction.
-
Solvent Maceration: The powdered material (e.g., 10-15 kg) is extracted exhaustively with methanol (MeOH) at a controlled temperature (e.g., 50°C) for 72 hours.[1] Methanol is selected for its broad polarity, enabling the extraction of a wide range of secondary metabolites, including flavonoid glycosides.
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent-Solvent Partitioning (Fractionation)
The crude extract is a complex mixture. The next logical step is to partition it into fractions of decreasing polarity. This simplifies the mixture and concentrates compounds of interest into specific fractions.
Protocol 2: Liquid-Liquid Partitioning
-
Initial Partition: The concentrated MeOH extract is suspended in water and partitioned against ethyl acetate (EtOAc).[1]
-
Rationale: This step separates moderately polar compounds (flavonoid aglycones, some glycosides) into the EtOAc fraction, while highly polar compounds (sugars, amino acids, and highly glycosylated flavonoids) remain in the aqueous layer. The EtOAc fraction is often a primary target for bioactive flavonoids.[1][9]
-
Fraction Collection: The EtOAc and aqueous fractions are collected and concentrated separately. The EtOAc fraction typically proceeds for further chromatographic purification.
Caption: Workflow for initial extraction and fractionation.
Part 2: Multi-Step Chromatographic Purification
With an enriched, bioactive fraction (EtOAc), the goal shifts to isolating a single chemical entity. This requires a multi-modal chromatographic approach, leveraging different separation principles to resolve the complex mixture.
Silica Gel Column Chromatography
This is a workhorse technique in natural product chemistry, separating compounds based on their polarity and differential adsorption to the stationary phase.
Protocol 3: Silica Gel Chromatography
-
Column Packing: A large glass column is packed with silica gel as the stationary phase, using a non-polar solvent like n-hexane.
-
Sample Loading: The dried EtOAc fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.
-
Gradient Elution: The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane/EtOAc and moving to EtOAc/MeOH.[1]
-
Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar chemical profiles.
Size Exclusion Chromatography (Sephadex LH-20)
This technique separates molecules based on their size. It is particularly effective for removing polymeric materials and separating compounds with similar polarities but different molecular weights.
Protocol 4: Sephadex LH-20 Chromatography
-
Column Preparation: A column is packed with Sephadex LH-20 and equilibrated with methanol.
-
Elution: The target fraction from the silica gel column is dissolved in methanol and eluted through the Sephadex column.
-
Rationale: Flavonoid glycosides are effectively separated from tannins and other high-molecular-weight phenolics, which can interfere with subsequent purification and bioassays.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the final, high-resolution step to achieve compound purity. It uses high pressure to pass the sample through a packed column, providing superior separation.
Protocol 5: Reversed-Phase Prep-HPLC
-
Column: A reversed-phase C18 column is used.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water is a common mobile phase for separating flavonoid glycosides.
-
Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths relevant to flavonoids (e.g., 254 nm and 340 nm).
-
Isolation: The peak corresponding to the target compound, Apigenin-7-O-β-D-glucuronide, is collected. Purity is then confirmed using analytical HPLC.
Caption: Multi-step chromatographic purification cascade.
Part 3: Structural Elucidation of the Isolated Compound
Once a pure compound is obtained, its chemical structure must be unequivocally determined. This is achieved by piecing together evidence from various spectroscopic techniques.
Spectroscopic Analysis
1. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and elemental formula.
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is ideal. For Apigenin-7-O-β-D-glucuronide (C₂₁H₁₈O₁₁), the expected [M-H]⁻ ion would be at m/z 445.0771.
2. UV-Vis Spectroscopy:
-
Purpose: Provides initial evidence of a flavonoid backbone.
-
Analysis: In methanol, flavones typically show two major absorption bands: Band I (300-380 nm) for the B-ring cinnamoyl system and Band II (240-280 nm) for the A-ring benzoyl system.
3. Infrared (IR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Expected Peaks: Broad absorption for hydroxyl (-OH) groups, a peak for the carbonyl (C=O) of the γ-pyrone ring, and absorptions for aromatic C=C bonds.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide the definitive atomic connectivity and stereochemistry. This is the most crucial technique for structural elucidation.[1]
-
¹H NMR: Reveals the number and types of protons (aromatic, olefinic, sugar protons).
-
¹³C NMR: Shows the number of carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are critical for piecing together the aglycone and determining the point of glycosylation.
Table 1: Representative NMR Data for Apigenin-7-O-β-D-glucuronide
| Position | ¹³C δ (ppm) | ¹H δ (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) |
|---|---|---|---|
| Aglycone | |||
| 2 | 164.5 | - | H-2', H-6' → C-2 |
| 3 | 103.2 | 6.78 (s) | C-2, C-4, C-10 |
| 4 | 182.4 | - | H-3 → C-4 |
| 5 | 161.6 | - | H-6 → C-5 |
| 6 | 99.9 | 6.45 (d, 2.1) | C-5, C-7, C-8, C-10 |
| 7 | 163.1 | - | H-1'', H-6, H-8 → C-7 |
| 8 | 95.1 | 6.85 (d, 2.1) | C-6, C-7, C-9, C-10 |
| 9 | 157.4 | - | H-8 → C-9 |
| 10 | 105.7 | - | H-3, H-6, H-8 → C-10 |
| 1' | 121.3 | - | H-2', H-6' → C-1' |
| 2', 6' | 128.7 | 7.92 (d, 8.8) | C-2, C-4', C-1' |
| 3', 5' | 116.2 | 6.93 (d, 8.8) | C-1', C-4' |
| 4' | 161.4 | - | H-2', H-6', H-3', H-5' → C-4' |
| Glucuronic Acid | |||
| 1'' | 100.2 | 5.15 (d, 7.5) | C-7 |
| 2'' | 74.5 | 3.55 (m) | C-1'', C-3'' |
| 3'' | 76.8 | 3.52 (m) | C-2'', C-4'' |
| 4'' | 72.1 | 3.48 (m) | C-3'', C-5'' |
| 5'' | 75.9 | 3.75 (d, 9.5) | C-4'', C-6'' |
| 6'' | 172.8 | - | H-5'' → C-6'' |
(Note: Data is representative and synthesized from literature values for similar structures for illustrative purposes.)
The key HMBC correlation from the anomeric proton of the sugar (H-1'') to the C-7 of the apigenin skeleton confirms the attachment point of the glucuronic acid moiety.
Part 4: Preliminary Bioactivity Evaluation
With a pure, structurally confirmed compound in hand, the final step is to evaluate its biological activity to validate its potential as a therapeutic agent. Based on literature reports for R. tuberosa flavonoids, cytotoxicity is a relevant starting point.[1][9]
Protocol 6: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic potential of a compound.
-
Cell Culture: A human cancer cell line (e.g., KB oral cancer or HepG2 liver cancer) is cultured in appropriate media until it reaches logarithmic growth phase.[1]
-
Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The isolated compound is dissolved in DMSO and diluted to various concentrations. The cells are treated with these concentrations for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization & Reading: The formazan crystals are dissolved, and the absorbance is read on a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and an IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
Caption: Workflow of the MTT cytotoxicity assay.
Table 2: Example Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Apigenin-7-O-β-D-glucuronide | KB | Hypothetical Value |
| Cirsiliol 4′-glucoside | KB | 17.91[1] |
| Cirsimaritin | KB | 30.05[1] |
| Doxorubicin (Positive Control) | KB | < 1.0 |
Conclusion and Future Directions
This guide outlines a robust and scientifically-grounded methodology for the discovery of novel flavonoid glycosides from Ruellia tuberosa L. The successful isolation and structural confirmation of Apigenin-7-O-β-D-glucuronide, followed by the evaluation of its bioactivity, provides a clear path from traditional medicinal plant to a validated lead compound. This systematic approach, combining classical phytochemical techniques with modern spectroscopy and pharmacology, is essential for unlocking the vast therapeutic potential of the natural world. Further research should focus on exploring the compound's mechanism of action, in vivo efficacy, and potential for preclinical development.
References
- 1. nricm.edu.tw [nricm.edu.tw]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. ijpbs.com [ijpbs.com]
- 4. journalijdr.com [journalijdr.com]
- 5. Phenylethanoid and flavone glycosides from Ruellia tuberosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 29741-09-1 | Apigenin-7-O-glucuronide [phytopurify.com]
- 8. [Synthesis of glucuronides in the flavonoid-series. 3. Isolation of apigenin-7- -D-glucuronide from Ruellia tuberosa L. and its synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 4-Acetyl-N,N-dimethylbenzamide in Common Laboratory Solvents
Introduction: Understanding the Critical Role of Solubility in Research and Development
4-Acetyl-N,N-dimethylbenzamide, a compound of interest in various chemical and pharmaceutical research endeavors, possesses a molecular structure that suggests a nuanced solubility profile across different solvent classes. A thorough understanding of its solubility is paramount for its effective application in drug discovery, process chemistry, and materials science. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of a potential therapeutic agent.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in published literature, this guide equips the user with the foundational principles of solubility, a detailed protocol for its experimental determination, and a discussion of the expected solubility based on its structural attributes.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 191.23 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Boiling Point | 357.4 ± 25.0 °C at 760 mmHg | Sigma-Aldrich[2] |
| IUPAC Name | This compound | PubChem[1] |
Theoretical Solubility Profile: The "Like Dissolves Like" Principle
The adage "like dissolves like" serves as a fundamental guiding principle in predicting solubility.[3][4] This principle is rooted in the concept of intermolecular forces; a solute will dissolve in a solvent when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.
This compound possesses both polar and non-polar characteristics:
-
Polar Features: The presence of the amide and ketone functional groups introduces dipoles and the potential for hydrogen bonding.
-
Non-Polar Features: The aromatic benzene ring and the methyl groups contribute to its non-polar character.
Based on this structure, a qualitative prediction of its solubility in common laboratory solvents can be made:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the amide and ketone groups of this compound can act as hydrogen bond acceptors, the overall molecule has significant non-polar character. Therefore, it is expected to have low to moderate solubility in water. Its solubility is likely to be higher in alcohols like ethanol and methanol compared to water, due to the presence of their alkyl chains which can interact with the non-polar regions of the solute.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile): These solvents have significant dipoles but do not donate hydrogen bonds. DMSO is a powerful, highly polar solvent capable of dissolving a wide array of organic compounds and is expected to be a good solvent for this compound.[5][6] Acetone, being a ketone, shares a functional group with the solute and is also likely to be an effective solvent.
-
Non-Polar Solvents (e.g., Toluene, Chloroform): These solvents primarily interact through weaker van der Waals forces. The presence of the benzene ring in this compound suggests it will have some affinity for aromatic solvents like toluene. Chloroform, being a relatively non-polar solvent, is also expected to be a suitable solvent.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[7] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.
Workflow for Equilibrium Solubility Determination
References
- 1. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemaxon.com [chemaxon.com]
- 7. Predictor Solubility [chematlas.chimie.unistra.fr]
Part 1: Foundational Principles of Preclinical Drug Discovery
An In-Depth Technical Guide to Preclinical Drug Development: Methodologies and Applications
The journey of a novel therapeutic from a laboratory concept to a clinical reality is a long and arduous one, with the preclinical phase serving as the critical foundation for this endeavor. This initial stage of research is paramount, as it is here that the fundamental safety and efficacy of a potential drug candidate are first established, long before it is ever administered to a human subject.[1] A well-designed preclinical strategy not only mitigates the risk of costly late-stage failures but also lays the groundwork for a successful Investigational New Drug (IND) application and subsequent clinical trials.
At its core, preclinical development is a process of de-risking, where a multitude of compounds are systematically evaluated to identify the one with the highest probability of becoming a safe and effective drug. It is a multidisciplinary effort that integrates pharmacology, toxicology, and chemistry to build a comprehensive data package that supports the transition to human studies.[2] This guide will provide a detailed exploration of the core methodologies and their applications throughout the preclinical pipeline, offering insights into the causality behind key experimental choices and the self-validating systems that ensure scientific integrity.
The Strategic Imperative: Defining the Target Product Profile (TPP)
Before embarking on the resource-intensive journey of preclinical development, it is essential to establish a clear and concise vision of the final therapeutic product. This is achieved through the creation of a Target Product Profile (TPP), a strategic document that outlines the desired characteristics of the drug.[3][4] The TPP serves as a roadmap, guiding all subsequent development activities and ensuring that they remain aligned with the ultimate goal of creating a commercially viable and clinically effective treatment.[3][5]
A comprehensive TPP typically includes both the minimal acceptable and the ideal attributes of the drug candidate, encompassing aspects such as:
-
Indications and Usage: The specific disease or condition the drug is intended to treat.[6][7]
-
Target Patient Population: The demographic and clinical characteristics of the patients who will receive the drug.[6]
-
Dosage and Administration: The proposed route of administration, dosing frequency, and duration of treatment.[6][7]
-
Efficacy Endpoints: The specific clinical outcomes that will be used to measure the drug's effectiveness.[6]
-
Safety and Tolerability: The acceptable side effect profile and any potential safety concerns.[6]
The TPP is a dynamic document that should be revisited and updated as new data becomes available throughout the development process.[3][7] It is a critical communication tool that facilitates alignment between discovery, development, and commercial teams, and it provides a framework for making key go/no-go decisions.[4][5]
The Scientific Cornerstone: Target Validation
With a clear TPP in place, the next crucial step is to identify and validate a biological target that, when modulated by a drug, is expected to produce the desired therapeutic effect. Target validation is the process of demonstrating, with a high degree of confidence, that a specific molecular entity (e.g., a receptor, enzyme, or signaling protein) is directly involved in the pathophysiology of the target disease.[8][9][10] A rigorously validated target significantly increases the probability of success in subsequent stages of drug discovery.[9]
The process of target validation is a multi-faceted endeavor that typically involves a combination of experimental approaches, including:
-
Genetic evidence: Analyzing human genetic data to identify associations between specific genes (and their protein products) and the disease of interest.
-
Preclinical models: Utilizing cell-based and animal models to study the role of the target in the disease process.
-
Tool compounds: Employing small molecules or antibodies that can selectively modulate the activity of the target to assess the physiological consequences.[11]
A robust target validation package will provide strong evidence from multiple sources to support the hypothesis that engaging the target will lead to a beneficial clinical outcome. This evidence is critical for justifying the significant investment required for a full-scale drug discovery program.
The Methodological Approach: The Synergy of In Vitro and In Vivo Models
The preclinical evaluation of a drug candidate relies heavily on the use of a combination of in vitro (in a dish) and in vivo (in a living organism) models. These two approaches are not mutually exclusive but rather complementary, each providing unique and essential information about the drug's properties.[12]
In vitro studies are typically conducted in the early stages of preclinical development and are used for high-throughput screening of large compound libraries to identify initial "hits."[13] These assays are performed using isolated cells, tissues, or purified proteins and offer several advantages, including:
-
High throughput: The ability to test thousands of compounds quickly and efficiently.
-
Cost-effectiveness: Generally less expensive and time-consuming than in vivo studies.
-
Mechanistic insights: The ability to study the direct interaction of a drug with its target in a controlled environment.[1]
However, in vitro models are a simplification of a complex biological system and cannot fully recapitulate the intricate interplay of various cell types and organs in a living organism.[1]
In vivo studies , on the other hand, are conducted in whole animals and are essential for evaluating the overall safety and efficacy of a drug candidate in a more physiologically relevant context.[12] These studies provide critical information on:
-
Pharmacokinetics (PK): How the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.
-
Pharmacodynamics (PD): The relationship between the drug concentration and its pharmacological effect.
-
Efficacy: The ability of the drug to produce the desired therapeutic effect in a disease model.
-
Safety and Toxicology: The potential for the drug to cause adverse effects.
The data generated from in vivo studies are crucial for determining a safe starting dose for human clinical trials and for identifying potential safety concerns that may not be apparent from in vitro testing.[12]
The most effective preclinical strategies employ a tiered approach, using in vitro assays for initial screening and lead optimization, followed by more complex in vivo studies to confirm efficacy and safety in a whole-animal system. This iterative process of moving between in vitro and in vivo models allows for the refinement of drug candidates and the selection of those with the most promising therapeutic potential.
Caption: A diagram illustrating the key stages of the preclinical drug development workflow.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. seed.nih.gov [seed.nih.gov]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. How target product profiles guide drug development through uncertain times | IQVIA [iqvia.com]
- 6. Target product profiles | DNDi [dndi.org]
- 7. What is Target Product Profile (TPP)? [freyrsolutions.com]
- 8. ddtjournal.com [ddtjournal.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Target validation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
- 13. In Vitro & In Vivo - Rasayu Cancer Clinic [rasayucancerclinic.com]
A Validated Cell-Based Assay Cascade for Characterizing the Bioactivity of 4-Acetyl-N,N-dimethylbenzamide
An In-Depth Technical Guide
Executive Summary
This technical guide provides a comprehensive, field-proven framework for elucidating the cellular activity of the novel compound, 4-Acetyl-N,N-dimethylbenzamide. Recognizing that a single assay is insufficient for robust characterization, we present a multi-tiered strategy designed to identify the compound's primary mechanism of action, validate its effects through orthogonal methods, and control for confounding factors such as cytotoxicity. The core hypothesis, based on structural motifs common to epigenetic modulators, is that this compound may function as a Histone Deacetylase (HDAC) inhibitor. This guide details the protocols for a primary luminescent HDAC activity assay, a secondary cytotoxicity counter-screen, and a tertiary Western blot analysis for target engagement. Each protocol is designed as a self-validating system with integrated controls, ensuring the generation of reliable and publication-quality data for researchers in drug discovery and chemical biology.
Introduction & Strategic Overview
The Target Compound: this compound
This compound is a small molecule whose biological activities are not extensively documented in public literature. Its structure comprises a central benzene ring substituted with an acetyl group and an N,N-dimethylbenzamide group.
-
Molecular Formula: C₁₁H₁₃NO₂[1]
-
Molecular Weight: 191.23 g/mol [1]
-
Structure:
-
A benzamide moiety, which is a structural feature in several known bioactive compounds.
-
An acetyl group, which can be involved in molecular recognition by various enzymes.
-
Scientific Rationale: Postulating HDAC Inhibition
Histone Deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin structure, generally leading to transcriptional repression.[2] Their dysregulation is implicated in numerous diseases, particularly cancer, making them significant therapeutic targets.[3][4]
The structure of this compound, particularly the benzamide component, shares similarities with a class of known HDAC inhibitors. This structural alert prompts the hypothesis that its primary mode of action may be the inhibition of HDAC enzymes. A potent and selective HDAC inhibitor would prevent the deacetylation of histones, leading to histone hyperacetylation and subsequent changes in gene expression. This guide outlines a direct path to testing this hypothesis.
A Multi-Assay Validation Strategy
Caption: High-level experimental workflow for compound validation.
Foundational Steps: Cell Line Selection and Culture
Rationale for Cell Line Choice
The selection of an appropriate cell line is critical for the success of any cell-based assay. For screening potential HDAC inhibitors, the ideal cell line should exhibit robust and measurable endogenous HDAC activity.
-
Recommended Cell Line: HCT116 (Human Colorectal Carcinoma) . This cell line is widely used in cancer research and has been validated for use in cell-based HDAC activity assays, demonstrating high levels of Class I and II HDAC expression.[3][4]
-
Alternative: HeLa (Human Cervical Cancer) . Another workhorse cell line with well-characterized HDAC activity, often used as a positive control source for HDAC enzymes.[5]
Cell Culture and Maintenance Protocol
Materials:
-
HCT116 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
T-75 flasks, 96-well white, clear-bottom tissue culture plates
Protocol:
-
Culture: Maintain HCT116 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, wash once with PBS, add 2 mL of Trypsin-EDTA, and incubate for 3-5 minutes until cells detach.
-
Neutralize: Add 8 mL of complete culture medium to neutralize the trypsin.
-
Passage: Transfer 1 mL of the cell suspension to a new T-75 flask containing 14 mL of fresh medium. Subculture cells every 2-3 days.
Primary Assay: Measuring Global HDAC Activity
Principle of the Luminescent HDAC-Glo™ I/II Assay
This assay provides a rapid and highly sensitive method to measure the activity of Class I and II HDACs directly in living cells.[6] The system uses a cell-permeable, acetylated peptide substrate. Inside the cell, HDACs deacetylate the substrate. Upon addition of the "Developer Reagent," a specific protease cleaves the deacetylated substrate, releasing aminoluciferin. This is then consumed by luciferase to produce a stable luminescent signal that is directly proportional to HDAC activity.[7][8] Inhibition of HDACs by a compound like this compound results in a decrease in the luminescent signal.
Caption: Mechanism of the HDAC-Glo™ I/II luminescent assay.
Detailed Protocol: HDAC-Glo™ I/II Assay
Materials:
-
HCT116 cells in complete medium
-
HDAC-Glo™ I/II Assay System (Promega)
-
This compound (test compound), dissolved in DMSO
-
Trichostatin A (TSA) (positive control), dissolved in DMSO
-
DMSO (vehicle control)
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Trypsinize and count HCT116 cells. Seed 10,000 cells per well in 80 µL of complete medium into a 96-well white plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Scientist's Note: Seeding density must be optimized to ensure cells are in a logarithmic growth phase during the assay. An overnight incubation allows cells to attach and recover.
-
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in complete medium, starting from a high concentration (e.g., 100 µM). Prepare identical dilutions for the positive control, Trichostatin A (starting at 1 µM).
-
Cell Dosing: Add 20 µL of the compound dilutions, positive control, or vehicle control (medium with 0.1% DMSO) to the appropriate wells. This brings the final volume to 100 µL.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 18, or 24 hours) at 37°C, 5% CO₂.
-
Rationale: The incubation time should be sufficient for the compound to enter the cells and inhibit the target enzyme. This may require time-course optimization.
-
-
Reagent Preparation: On the day of the assay, equilibrate the HDAC-Glo™ I/II Buffer and Developer Reagent to room temperature. Prepare the HDAC-Glo™ I/II Reagent by mixing the components according to the manufacturer's protocol.[7]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. Add 100 µL of the prepared HDAC-Glo™ I/II Reagent to each well.
-
Signal Development: Mix on a plate shaker at 500-700 rpm for 30-60 seconds to ensure lysis and reagent homogeneity. Incubate at room temperature for 15-45 minutes to allow the luminescent signal to stabilize.[8]
-
Measurement: Read the luminescence on a plate reader.
Secondary Validation: Assessing Cellular Cytotoxicity
The Importance of Counter-Screening
A decrease in signal in the primary assay could result from specific enzyme inhibition or simply because the compound is killing the cells. A cytotoxicity counter-screen is non-negotiable to distinguish these two possibilities. A compound is only considered a viable "hit" if its inhibitory concentration (IC₅₀) is significantly lower than its cytotoxic concentration (CC₅₀).
Principle of the Resazurin (PrestoBlue™) Viability Assay
This assay uses the redox indicator resazurin to measure cellular metabolic activity.[9] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of living cells.[10]
Detailed Protocol: PrestoBlue™ Viability Assay
Materials:
-
An identical sister plate prepared and dosed as in the primary assay (Section 3.2, steps 1-4).
-
PrestoBlue™ HS Cell Viability Reagent (Thermo Fisher Scientific)
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Protocol:
-
Reagent Addition: Following the same compound incubation period as the primary assay, add 10 µL of PrestoBlue™ reagent to each 100 µL well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂.
-
Rationale: Incubation time can be optimized. The goal is to achieve a robust signal in the vehicle control wells without saturation.
-
-
Measurement: Read the fluorescence using a plate reader.
Tertiary Confirmation: Target Engagement via Western Blot
Principle: Visualizing the Downstream Effect
If this compound inhibits HDACs, the direct downstream consequence within the cell will be an accumulation of acetylated histones. Western blotting allows for the direct visualization and semi-quantification of this target engagement by using antibodies specific to acetylated forms of histones (e.g., acetyl-Histone H3 or acetyl-Histone H4).[11][12]
Detailed Protocol: Histone Extraction and Western Blotting
Materials:
-
Cells treated with this compound at various concentrations (e.g., 0.1x, 1x, 10x the determined IC₅₀).
-
Positive control (Trichostatin A) and vehicle control (DMSO) treated cells.
-
Acid extraction buffer (0.2 N HCl).
-
SDS-PAGE gels (15% acrylamide is recommended for resolving small histone proteins).[11]
-
PVDF membrane (0.22 µm).
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: Rabbit anti-acetyl-Histone H3, Rabbit anti-total-Histone H3 (loading control).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
ECL chemiluminescent substrate.
Protocol:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and grow to 80% confluency. Treat with the test compound, positive control, and vehicle for the same duration as the primary assay.
-
Histone Extraction: a. Harvest and wash cells with PBS. b. Lyse cells with a Triton-based buffer to isolate nuclei. c. Perform acid extraction of the nuclear pellet with 0.2 N HCl overnight at 4°C.[11] d. Centrifuge to collect the supernatant containing histones. Determine protein concentration using a Bradford assay.
-
SDS-PAGE and Transfer: a. Load 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate with the primary antibody for acetyl-Histone H3 (e.g., 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. e. Wash three times with TBST.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal loading across lanes.
Data Synthesis and Interpretation
Integrating Results for a Validated Conclusion
The power of this cascade lies in synthesizing the data from all three assays.
-
Primary Assay Data: Normalize the raw luminescence data to the vehicle control (0% inhibition) and a potent inhibitor like TSA (100% inhibition). Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Cytotoxicity Data: Normalize the raw fluorescence data to the vehicle control (100% viability) and a "no cells" control (0% viability). Plot and determine the CC₅₀ value.
-
Western Blot Data: Use densitometry software (e.g., ImageJ) to quantify the band intensities for acetylated H3. Normalize these values to the total H3 loading control for each lane.
Tabular Summary of Expected Data
| Assay | Parameter Measured | Expected Outcome for an Active, Non-Toxic HDAC Inhibitor |
| HDAC-Glo™ I/II | Luminescence (∝ HDAC Activity) | Dose-dependent decrease in signal. Calculable IC₅₀. |
| PrestoBlue™ | Fluorescence (∝ Cell Viability) | No significant decrease in signal at concentrations near the IC₅₀. CC₅₀ >> IC₅₀. |
| Western Blot | Acetyl-H3 Band Intensity | Dose-dependent increase in acetyl-H3 signal, normalized to total H3. |
Logical Flow for Hit Validation
The final determination of this compound's activity as an HDAC inhibitor rests on a logical progression of evidence.
Caption: Decision-making flowchart for hit validation.
Conclusion
This technical guide presents a robust, multi-faceted protocol for characterizing the cellular activity of this compound. By systematically progressing from a high-sensitivity primary screen for HDAC inhibition to essential orthogonal validation assays, researchers can confidently determine the compound's specific bioactivity while ruling out confounding factors. This integrated approach, grounded in established methodologies and sound scientific principles, provides a clear and reliable path for advancing novel compounds in the drug discovery pipeline.
References
- 1. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Assays, Cell-based Epigenetic Assays | CD BioSciences [epigenhub.com]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC-Glo™ I/II Assays [promega.sg]
- 6. HDAC-Glo™ I/II Assays [worldwide.promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. HDAC-Glo™ I/II Assay Protocol [promega.jp]
- 9. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Use of the viability reagent PrestoBlue in comparison with alamarBlue and MTT to assess the viability of human corneal epithelial cells. | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Neuroscientific Applications of 4-Acetyl-N,N-dimethylbenzamide: A Novel Benzamide Derivative
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory in Neuropharmacology
The relentless pursuit of novel therapeutic agents for neurological disorders necessitates the exploration of uncharacterized chemical entities. 4-Acetyl-N,N-dimethylbenzamide, a small molecule with a benzamide core, represents such an entity. While direct research into its neuroscientific applications is nascent, the well-documented neuropharmacological activities of structurally related benzamide derivatives provide a compelling rationale for its investigation. This guide is conceived not as a summary of established knowledge, but as a technical roadmap for the pioneering researcher. It offers a structured, hypothesis-driven framework for elucidating the potential of this compound as a modulator of neural function. We will proceed from foundational chemical properties to postulated mechanisms of action and detailed, actionable experimental protocols, empowering researchers to systematically uncover the neuropharmacological profile of this intriguing compound.
Part 1: Foundational Profile of this compound
A comprehensive understanding of a compound's physicochemical properties is the bedrock of rigorous pharmacological investigation.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Benzamide, 4-acetyl-N,N-dimethyl- | PubChem[1] |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 191.23 g/mol | PubChem[1] |
| CAS Number | 1008119-09-2 | PubChem[1] |
Rationale for Investigation in Neuroscience
The benzamide moiety is a privileged scaffold in neuropharmacology, forming the core of drugs with diverse mechanisms of action. Substituted benzamides have been successfully developed as antipsychotics, antiemetics, and prokinetics, often exerting their effects through interactions with dopamine and serotonin receptors. For instance, various benzamide derivatives have been synthesized and evaluated for their neuroleptic activity.[2] Furthermore, some benzamides act as anticonvulsants, highlighting the broad potential of this chemical class in modulating neuronal excitability. The specific substitutions on the this compound molecule—an acetyl group at the 4-position and N,N-dimethylation on the amide—present a unique chemical architecture that warrants investigation for novel interactions with CNS targets.
Part 2: Postulated Mechanisms and Therapeutic Hypotheses
In the absence of direct evidence, we can formulate compelling hypotheses based on the activities of analogous compounds. These hypotheses will form the basis for the experimental protocols outlined in Part 3.
Hypothesis 1: Dopaminergic and Serotonergic Receptor Modulation
Many neuroleptic benzamides exhibit antagonist activity at dopamine D2 receptors. Additionally, some benzamides are known to be selective serotonin 5-HT4 receptor agonists.[3] The structural features of this compound suggest the possibility of interaction with these monoamine receptors.
Postulated Signaling Pathway:
Caption: Postulated interaction of this compound with dopaminergic and serotonergic pathways.
Hypothesis 2: Modulation of Voltage-Gated Ion Channels
The anticonvulsant properties of some benzamide derivatives suggest a potential interaction with voltage-gated sodium or calcium channels, key regulators of neuronal excitability.
Part 3: A Step-by-Step Guide to Experimental Validation
This section provides detailed, self-validating protocols for testing the aforementioned hypotheses.
Initial In Vitro Profiling: Target Identification
The first crucial step is to screen this compound against a panel of common CNS targets to identify potential binding partners.
Experimental Workflow: In Vitro Screening
Caption: A streamlined workflow for the initial in vitro screening of this compound.
Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for a specific receptor (e.g., Dopamine D2).
-
Materials:
-
Membrane preparations from cells expressing the human Dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
This compound.
-
Haloperidol (positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, membrane preparation, [³H]-Spiperone, and either vehicle, a known concentration of this compound, or a saturating concentration of haloperidol (for non-specific binding).
-
Incubate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Secondary In Vitro Assays: Functional Characterization
Once a high-affinity target is identified, the functional consequence of this binding must be determined.
Protocol: cAMP Assay for G-protein Coupled Receptors
-
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (e.g., 5-HT4).
-
Materials:
-
CHO or HEK293 cells stably expressing the 5-HT4 receptor.
-
Serotonin (agonist control).
-
A suitable 5-HT4 antagonist (antagonist control).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
For agonist testing: Add increasing concentrations of this compound and incubate for a specified time.
-
For antagonist testing: Pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration of serotonin.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot cAMP concentration against the logarithm of the compound concentration.
-
Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
In Vivo Studies: Assessing Physiological and Behavioral Effects
Promising in vitro results should be followed up with in vivo studies to assess the compound's effects in a whole organism.
Protocol: Mouse Maximal Electroshock (MES) Seizure Model
-
Objective: To evaluate the potential anticonvulsant activity of this compound.
-
Animal Model: Male ICR mice.
-
Procedure:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses.
-
After a predetermined time (e.g., 30 minutes), induce a seizure by delivering a brief electrical stimulus via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
-
Data Analysis:
-
Determine the percentage of mice protected from seizures at each dose.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
-
Part 4: Future Directions and Drug Development Potential
Should this compound demonstrate a favorable profile in these initial studies—high affinity and functional activity at a specific target, coupled with a desirable in vivo effect—several avenues for further development open up. These include lead optimization to improve potency and selectivity, detailed pharmacokinetic and toxicology studies, and evaluation in more sophisticated animal models of neurological disease.
References
- 1. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Evaluation and Application of 4-Acetyl-N,N-dimethylbenzamide as a Putative Chemical Probe for Enzyme Studies
Foreword: The Imperative for Rigorous Chemical Probe Validation
In the landscape of modern chemical biology and drug discovery, small molecules serve as powerful tools to dissect complex biological processes and validate novel therapeutic targets.[1] A chemical probe is a meticulously characterized small molecule that modulates a specific protein's function, enabling researchers to probe biological pathways with precision.[1] However, the utility of such a probe is entirely dependent on the rigor of its characterization. The use of poorly validated compounds can lead to misleading and irreproducible results, hindering scientific progress. This guide outlines a comprehensive framework for the evaluation of a novel small molecule, using 4-Acetyl-N,N-dimethylbenzamide as a case study, to establish its credentials as a reliable chemical probe for enzyme studies. We will navigate the necessary steps from initial characterization to advanced cellular applications, emphasizing the causality behind each experimental choice.
Initial Characterization of this compound
Before embarking on biological studies, a thorough understanding of the molecule's physicochemical properties is paramount. These properties influence its behavior in assays and its suitability for cellular experiments.
Physicochemical Properties
This compound is a synthetic organic compound with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [2][3] |
| Molecular Weight | 191.23 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 1008119-09-2 | [2][4] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [2] |
These fundamental data are crucial for accurate concentration calculations in all subsequent experiments.
A Roadmap for Target Identification: From Hypothesis to Validation
The primary challenge for any novel bioactive compound is the identification of its molecular target(s). A multi-pronged approach, combining computational and experimental methods, is essential for building a robust case for a specific enzyme target.[5][6][7]
Experimental Target Identification Strategies
Two main classes of experimental techniques are employed to identify the protein targets of a small molecule: affinity-based methods and label-free methods.[5][8]
-
Affinity-Based Pull-Down Methods: These techniques involve immobilizing the small molecule (the "bait") to a solid support or tagging it (e.g., with biotin) to capture its binding partners from a cell lysate.[5] The captured proteins are then identified by mass spectrometry.[5]
-
Label-Free Methods: These approaches utilize the native, unmodified small molecule to identify targets.[5][8] Examples include:
-
Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Drug Affinity Responsive Target Stability (DARTS): Exploits the fact that ligand binding can protect a target protein from proteolysis.
-
Workflow for Target Identification
The following diagram illustrates a logical workflow for identifying the enzyme target of this compound.
Caption: Workflow for enzyme target identification and validation.
Quantitative Characterization of Enzyme-Inhibitor Interactions
Once a putative enzyme target is identified and validated, a detailed kinetic analysis is required to quantify the inhibitory activity of the chemical probe and elucidate its mechanism of action.[9][10]
Determining Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is determined by measuring the enzyme's activity across a range of inhibitor concentrations.
Experimental Protocol: IC₅₀ Determination
-
Prepare Reagents:
-
Enzyme stock solution in an appropriate assay buffer.
-
Substrate stock solution.
-
This compound stock solution in DMSO, followed by serial dilutions in assay buffer.
-
-
Assay Setup: In a microplate, combine the enzyme and varying concentrations of the inhibitor. Include controls for 100% activity (enzyme, no inhibitor) and 0% activity (no enzyme).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding equilibrium.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).[11] Calculate the initial reaction rates (velocities).
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Elucidating the Mode of Inhibition
Understanding how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive) is crucial.[9] This is achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations.
Experimental Protocol: Mode of Inhibition Studies
-
Vary Substrate and Inhibitor: Set up a matrix of reactions where both the substrate concentration and the inhibitor concentration are varied.
-
Measure Initial Rates: Determine the initial velocity for each combination of substrate and inhibitor.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot). The pattern of line intersections will reveal the mode of inhibition.[12]
| Mode of Inhibition | Lineweaver-Burk Plot Observation | Effect on Kinetic Parameters |
| Competitive | Lines intersect on the y-axis | Increases Kₘ, Vₘₐₓ unchanged |
| Non-competitive | Lines intersect on the x-axis | Kₘ unchanged, Decreases Vₘₐₓ |
| Uncompetitive | Lines are parallel | Decreases both Kₘ and Vₘₐₓ |
Assessing Reversibility of Inhibition
A key characteristic of a chemical probe is its reversibility.[1] A simple and effective method to assess this is the rapid dilution experiment.[9]
Experimental Protocol: Rapid Dilution Assay
-
High Concentration Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-100x IC₅₀) to ensure significant binding.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex into the assay buffer, bringing the inhibitor concentration to well below its IC₅₀.
-
Measure Activity: Immediately measure the enzyme activity.
-
Interpretation:
-
Reversible Inhibitor: Enzyme activity is rapidly restored upon dilution.
-
Irreversible Inhibitor: Enzyme activity is not restored, or recovers very slowly.
-
Biophysical Validation of Direct Target Engagement
While kinetic studies provide functional evidence of inhibition, biophysical methods are essential to unequivocally demonstrate direct physical binding between the chemical probe and the target enzyme.[13][14][15]
| Technique | Principle | Key Outputs |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Binding affinity (Kᴅ), association/dissociation kinetics (kₐ, kₔ).[10] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17] |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a fluorescent dye. Ligand binding typically increases the melting temperature (Tₘ). | Target engagement, thermal stability shift (ΔTₘ).[16] |
Application in a Cellular Context: Dissecting a Signaling Pathway
The ultimate goal of a chemical probe is to dissect biological function in a cellular or organismal context. Imagine that our target identification workflow revealed that this compound inhibits "Kinase X," a key enzyme in a hypothetical "Growth Factor Signaling Pathway."
References
- 1. Chemical probe - Wikipedia [en.wikipedia.org]
- 2. This compound | 1008119-09-2 [sigmaaldrich.com]
- 3. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1008119-09-2 [amp.chemicalbook.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 7. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. fiveable.me [fiveable.me]
- 11. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 12. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 13. worldscientific.com [worldscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Protocol for MTT assay to determine cell viability with 4-Acetyl-N,N-dimethylbenzamide
An In-Depth Technical Guide: Determining Cell Viability with 4-Acetyl-N,N-dimethylbenzamide using the MTT Assay
Executive Summary
This technical guide provides a comprehensive, field-proven protocol for assessing the cytotoxic effects of the small molecule this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. As a Senior Application Scientist, this document is structured to move beyond a simple recitation of steps, offering instead a self-validating system grounded in biochemical principles and practical expertise. We will explore the core mechanism of the assay, critical optimization parameters, a detailed step-by-step workflow, data analysis, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for evaluating compound-induced cytotoxicity.
The Foundational Principle: Mitochondrial Activity as a Surrogate for Viability
The MTT assay is a cornerstone colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The central principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, water-insoluble formazan product.[1][2]
This conversion is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[3] Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[4] Following an incubation period, the insoluble formazan crystals are dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in signal compared to an untreated control population indicates a reduction in cell viability.[5]
Figure 1: Biochemical workflow of the MTT assay.
The Test Compound: this compound
Understanding the physicochemical properties of the test agent is a prerequisite for any cell-based assay. Proper handling and preparation are critical for obtaining meaningful and reproducible results.
| Property | Value | Source |
| CAS Number | 1008119-09-2 | [6] |
| Molecular Formula | C₁₁H₁₃NO₂ | [7] |
| Molecular Weight | 191.23 g/mol | [8][9] |
| Physical Form | Solid | |
| Hazard Statements | H302, H315, H319, H335 |
Preparation of a High-Concentration Stock Solution
The key to accurate dosing in cell culture is the preparation of a concentrated stock solution that can be serially diluted. Due to the limited aqueous solubility of many organic small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[10][11]
-
Rationale: Creating a high-concentration stock (e.g., 10-50 mM) in 100% DMSO allows for the final concentration of DMSO in the cell culture medium to be kept to a minimum (typically ≤0.5%), thereby avoiding solvent-induced cytotoxicity.
-
Procedure:
-
Accurately weigh the required amount of this compound solid. For a 10 mM stock solution, dissolve 1.912 mg in 1 mL of sterile, cell-culture grade DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Safety: Based on its hazard statements, this compound should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Assay Cornerstone: Optimization of Cell Seeding Density
Before evaluating any test compound, it is imperative to determine the optimal cell seeding density. The goal is to find a cell number that falls within the linear range of the assay, where a change in cell number results in a proportional change in absorbance.[12] An absorbance value between 0.75 and 1.25 for untreated control wells at the end of the experiment is a good target.[12]
Protocol for Determining Optimal Seeding Density:
-
Prepare a single-cell suspension of the desired cell line in its exponential growth phase.
-
Create a two-fold serial dilution of the cell suspension.
-
Seed cells into a 96-well plate with densities ranging from approximately 1,000 to 100,000 cells per well (e.g., 100,000, 50,000, 25,000, etc.). Include at least three replicate wells for each density.
-
Include "media only" blank wells.
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Following incubation, perform the MTT assay as described in Section 4.
-
Plot the background-subtracted absorbance (Y-axis) against the number of cells seeded (X-axis). Select a seeding density from the linear portion of this curve for all future experiments.
Detailed Protocol for Cytotoxicity Assessment
This protocol is designed for a 96-well plate format but can be adapted. A critical component of a trustworthy protocol is the inclusion of proper controls.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
A. Materials and Reagents
-
Cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
This compound
-
Sterile 96-well flat-bottom tissue culture plates
-
Sterile serological pipettes and pipette tips
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
B. Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4] Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm syringe filter. Store in light-protected aliquots at -20°C for up to 6 months.[4]
-
Test Compound Working Solutions: Prepare serial dilutions of the this compound DMSO stock solution in complete culture medium immediately before use. Ensure the final DMSO concentration in each well does not exceed 0.5%.
-
Solubilization Solution: 100% cell-culture grade DMSO is commonly used.[3]
C. Experimental Procedure
-
Cell Seeding: For adherent cells, detach a healthy, sub-confluent culture with trypsin. For suspension cells, collect them by centrifugation. Resuspend cells in fresh medium and perform a cell count. Dilute the cell suspension to the pre-determined optimal seeding density and dispense 100 µL into each well of a 96-well plate.
-
Incubation: Incubate the plate for 18-24 hours to allow adherent cells to attach or suspension cells to recover.[5]
-
Cell Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound.
-
Test Wells: Medium with serial dilutions of the test compound.
-
Vehicle Control Wells: Medium containing the same final concentration of DMSO as the highest concentration test well. This is crucial to ensure any observed effect is due to the compound, not the solvent.
-
Untreated Control Wells: Medium only (represents 100% viability).
-
Blank Wells: Medium only, with no cells. This is used for background subtraction.
-
-
Compound Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[12] During this time, viable cells will produce visible purple formazan crystals. Avoid extended incubation which can be toxic to cells.[13]
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and then carefully aspirate the supernatant.[3]
-
Add 100-150 µL of DMSO to every well.[3]
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[3]
Data Analysis and Interpretation
The raw absorbance values are processed to determine the percentage of cell viability for each treatment condition relative to the control.
-
Calculate Average Absorbance: For each condition (including blanks, controls, and test concentrations), calculate the average absorbance from the replicate wells.
-
Subtract Background: Subtract the average absorbance of the blank (media only) wells from all other average absorbance values.
-
Calculate Percent Viability: Use the following formula, normalizing to the vehicle control:
% Viability = [(Absorbance of Treated Cells - Average Blank Absorbance) / (Absorbance of Vehicle Control Cells - Average Blank Absorbance)] x 100
Sample Data Table
| Concentration (µM) | Avg. Raw OD (570nm) | Corrected OD (OD - Blank) | % Viability |
| Blank (No Cells) | 0.095 | 0.000 | N/A |
| 0 (Vehicle Control) | 1.155 | 1.060 | 100.0% |
| 1 | 1.050 | 0.955 | 90.1% |
| 5 | 0.890 | 0.795 | 75.0% |
| 10 | 0.625 | 0.530 | 50.0% |
| 25 | 0.350 | 0.255 | 24.1% |
| 50 | 0.185 | 0.090 | 8.5% |
This data can then be plotted in graphing software to visualize the dose-response curve and calculate the IC₅₀ value (the concentration of a drug that inhibits a biological process by 50%), a key metric in pharmacology and toxicology.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Microbial contamination of media or reagents.[12] - Phenol red or serum in the medium can interfere.[13] | - Use sterile technique throughout. Check reagents for clarity. - Use serum-free, phenol red-free medium during the MTT incubation step.[13] |
| Low Signal / Low Absorbance | - Cell seeding density is too low.[12] - MTT incubation time is too short.[12] | - Re-optimize cell seeding density as described in Section 3. - Increase MTT incubation time (up to 4 hours) until purple precipitate is clearly visible.[12] |
| Inconsistent Results Between Replicates | - Incomplete solubilization of formazan crystals.[3] - Uneven cell seeding. | - After adding DMSO, ensure thorough mixing by pipetting or shaking on an orbital shaker. - Ensure a homogenous single-cell suspension before seeding. |
| MTT Reagent Turns Blue/Green | - Media contains a reducing agent (e.g., ascorbic acid).[14] - Reagent was excessively exposed to light. | - Find an alternative medium if possible. - Always store and handle MTT solution protected from light.[12] |
References
- 1. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. galaxy.ai [galaxy.ai]
- 6. appchemical.com [appchemical.com]
- 7. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. gchemglobal.com [gchemglobal.com]
- 12. atcc.org [atcc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
In vivo experimental design for 4-Acetyl-N,N-dimethylbenzamide studies in mice
An In-Depth Technical Guide to the In Vivo Experimental Design for 4-Acetyl-N,N-dimethylbenzamide Studies in Mice
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for designing and executing initial in vivo studies in mice for a novel chemical entity, this compound. Given the limited publicly available data on this compound[1], this document outlines a systematic, multi-phased approach to characterize its pharmacokinetic, pharmacodynamic, and preliminary toxicological profile. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of preclinical research.
Part 1: Foundational Strategy & Ethical Considerations
The journey of a novel compound from bench to potential clinical application is underpinned by rigorous in vivo testing.[2] The primary objective of these initial studies is to understand how the organism affects the drug (pharmacokinetics) and how the drug affects the organism (pharmacodynamics and toxicology). A well-designed preclinical study is not a single experiment but a phased approach where the results of one stage logically inform the design of the next.[3][4]
All animal experiments must be planned and conducted under the highest ethical standards. Prior to any experiment, a detailed protocol must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC).[5] This ensures that the studies are scientifically justified and that animal welfare, including the minimization of pain and distress, is prioritized.[6]
Animal Model Selection
The choice of animal model is critical for the translational relevance of the findings. For initial studies of a novel compound, common inbred mouse strains such as C57BL/6 or BALB/c are recommended due to their genetic uniformity, which reduces variability in experimental results.[5] Outbred stocks like CD-1 mice can be considered if greater genetic diversity is desired to mimic a more heterogeneous human population.[5]
Compound Formulation and Vehicle Selection
This compound must be formulated in a vehicle that ensures its solubility and stability for administration. The choice of vehicle depends on the compound's physicochemical properties and the intended route of administration. A common starting point for many small molecules is a vehicle solution such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is imperative to conduct a vehicle toxicity study to ensure the chosen formulation is inert and does not produce confounding effects.
Part 2: Phased Experimental Workflow
A logical, phased approach is essential for efficiently characterizing a novel compound. The following workflow is designed to build a foundational dataset for this compound.
Caption: Phased experimental workflow for in vivo characterization.
Phase 1: Acute Tolerability and Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify overt signs of toxicity following a single administration of this compound.
Experimental Protocol: Acute Tolerability Study
-
Animal Allocation: Assign healthy, 8-10 week old male and female C57BL/6 mice to several dose groups (e.g., 10, 30, 100, 300, 1000 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Administration: Administer a single dose of the compound or vehicle via the intended clinical route, if known, or a standard preclinical route like oral gavage (PO) or intraperitoneal (IP) injection.[7][8]
-
Observation: Monitor mice continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days. Observations should include changes in posture, activity, breathing, and any signs of distress (e.g., piloerection, lethargy).
-
Data Collection: Record body weight daily. The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight.
-
Endpoint: At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any visible organ abnormalities.
Phase 2: Pharmacokinetic (PK) Profiling
Objective: To determine the basic pharmacokinetic profile of this compound after a single dose, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.[2]
Experimental Protocol: Single-Dose PK Study
-
Animal Allocation: Use healthy, 8-10 week old male C57BL/6 mice (n=3-4 per time point for sparse sampling, or n=4-5 for serial sampling).[9]
-
Dose Selection: Based on the MTD study, select a dose that is well-tolerated (e.g., 10 mg/kg).
-
Administration: Administer a single dose via the chosen route (e.g., oral gavage). For determining bioavailability, a separate cohort receiving an intravenous (IV) dose is required.[10][11]
-
Blood Sampling: Collect blood samples at multiple time points post-dose. The choice of time points should capture the absorption, distribution, and elimination phases (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Serial Sampling: This technique involves collecting multiple small blood samples from the same animal over time, which reduces animal usage and inter-animal variability.[9] The saphenous or tail vein are suitable sites for collecting microsamples (≤50µl).[12]
-
Sparse (Composite) Sampling: This involves collecting a single blood sample from each animal at a specific time point. This method is used when larger blood volumes are required at each time point. Retro-orbital or terminal cardiac puncture can be used.[13][14]
-
-
Sample Processing: Process blood to collect plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.[9]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (Area Under the Curve) | Total drug exposure over time |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body |
| F% (Bioavailability) | Fraction of the administered dose that reaches systemic circulation |
Table 1: Key Pharmacokinetic Parameters
Caption: Workflow for a murine pharmacokinetic study.
Phase 3: Broad Pharmacodynamic (PD) Screening
Objective: To identify potential pharmacological effects of this compound across different biological systems. Since the molecular target is unknown, a broad screening approach is necessary.[15][16]
Experimental Approach: Multi-Domain Behavioral and Physiological Phenotyping
Based on the PK data, select one to three dose levels and a time point for assessment that corresponds with high drug exposure (e.g., near Tmax). A battery of tests should be performed to assess general health, sensorimotor function, and behaviors related to various CNS states.[15][17]
| Domain | Behavioral/Physiological Test | Description |
| General Health & Sensorimotor | Open Field Test | Assesses locomotor activity, exploration, and anxiety-like behavior.[18] |
| Rotarod Test | Measures motor coordination and balance.[8][15] | |
| Anxiety-like Behavior | Elevated Plus Maze (EPM) | Evaluates anxiety by measuring the time spent in open versus closed arms.[18] |
| Light-Dark Box | Assesses anxiety based on the mouse's aversion to brightly lit areas.[18] | |
| Depressive-like Behavior | Forced Swim Test | Measures behavioral despair, often used to screen for antidepressant activity.[15] |
| Cognitive Function | Y-Maze Spontaneous Alternation | Assesses spatial working memory. |
| Nociception (Pain) | Hot Plate Test | Measures response latency to a thermal stimulus to screen for analgesic properties.[15] |
Table 2: Recommended Behavioral Assays for Broad PD Screening
Phase 4: Preliminary Toxicology and Tissue Distribution
Objective: To evaluate the safety of this compound after repeated administration and to determine its distribution in major organs.
Experimental Protocol: 7-Day Repeat-Dose Study
-
Animal Allocation and Dosing: Based on prior results, select three dose levels (low, medium, high) and a vehicle control. Administer the compound daily for 7 days to groups of male and female mice (n=5-8 per group).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity and record body weights.
-
Terminal Procedures: On day 8, collect blood for hematology and clinical chemistry analysis.
-
Tissue Collection and Analysis: Euthanize the animals and perform a gross necropsy.
-
Histopathology: Collect major organs (liver, kidneys, spleen, heart, lungs, brain), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.[19][20]
-
Bioanalysis: For a separate cohort of animals, collect tissues at the end of the study, snap-freeze them in liquid nitrogen, and store them at -80°C.[19][21] These tissues will be homogenized and analyzed by LC-MS/MS to determine the concentration of this compound, providing insight into its tissue distribution.
-
Step-by-Step Protocol: Tissue Harvesting (for Bioanalysis)
-
Euthanasia: Euthanize the mouse via an approved method (e.g., CO2 inhalation followed by cervical dislocation).[22]
-
Dissection: Working quickly to minimize post-mortem changes, place the mouse on its back and spray the abdomen with 70% ethanol.[20][22]
-
Organ Removal: Use sterile instruments to open the abdominal and thoracic cavities. Carefully dissect the target organs (e.g., liver, brain, kidneys).[22][23]
-
Washing: Briefly rinse each organ in cold phosphate-buffered saline (PBS) to remove excess blood.[19]
-
Freezing: Blot the tissue dry, place it in a pre-labeled cryovial, and immediately snap-freeze in liquid nitrogen.[19]
-
Storage: Store the frozen tissues at -80°C until homogenization and analysis.[21]
Part 3: Molecular Analysis and Target Deconvolution
Should the pharmacodynamic screening reveal a consistent and robust biological effect, subsequent studies will be required to identify the molecular mechanism of action. This involves a range of techniques that are beyond the scope of this initial guide but may include:
-
Genomics and Transcriptomics: Using techniques like RNA sequencing on tissues from treated and untreated animals to identify changes in gene expression.[24]
-
Proteomics: Employing mass spectrometry to analyze changes in protein expression and post-translational modifications in target tissues.[24][25]
-
In Vitro Assays: Once a potential pathway is identified, targeted in vitro assays using cell lines or primary cells can confirm the direct effects of the compound.[26]
By following this structured, data-driven in vivo experimental plan, researchers can build a comprehensive initial profile of this compound, paving the way for more advanced mechanistic studies and further drug development.
References
- 1. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Routes of drug administration Dr.NITIN | PPTX [slideshare.net]
- 9. tandfonline.com [tandfonline.com]
- 10. cea.unizar.es [cea.unizar.es]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. unirv.edu.br [unirv.edu.br]
- 15. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. casbr.biochem.med.ufl.edu [casbr.biochem.med.ufl.edu]
- 20. Harvest Liver Tissue from Mice | Xin Chen Lab [pharm.ucsf.edu]
- 21. Mouse tissue collection [protocols.io]
- 22. Guidelines for collecting and sending tissues (Mouse or Rat) [cellbiologics.com]
- 23. surgery.pitt.edu [surgery.pitt.edu]
- 24. How are molecular biology techniques used in drug discovery? [synapse.patsnap.com]
- 25. mdpi.com [mdpi.com]
- 26. openaccesspub.org [openaccesspub.org]
Optimizing Reaction Conditions for the Synthesis of Benzamide Derivatives: A Senior Application Scientist's In-depth Technical Guide
Introduction: The Enduring Significance of the Benzamide Moiety in Modern Chemistry
The benzamide scaffold is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, agrochemicals, and functional materials underscores the critical importance of efficient and robust synthetic methodologies.[1][2] The amide bond, deceptively simple in its structure, presents a significant synthetic challenge due to the competing acid-base chemistry between the carboxylic acid and amine starting materials.[3][4] Direct condensation requires high temperatures to overcome this kinetic and thermodynamic barrier, often leading to undesirable side reactions and limited substrate scope.[4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of established and contemporary methods for benzamide synthesis, with a deep dive into the critical parameters that govern reaction outcomes. We will explore the causality behind experimental choices, empowering the reader to not only replicate protocols but to rationally design and optimize their own synthetic routes.
Pillar 1: Foundational Synthetic Strategies for Amide Bond Formation
The synthesis of benzamides can be broadly categorized into several key strategies, each with its own mechanistic nuances, advantages, and limitations. Understanding these foundational pathways is paramount to selecting the appropriate starting point for a given synthetic challenge.
Activation of Carboxylic Acids: The Workhorse of Amide Synthesis
The most common and versatile approach to amide bond formation involves the activation of the carboxylic acid moiety to enhance its electrophilicity.[3][5][6] This strategy circumvents the unfavorable direct reaction with amines by creating a highly reactive intermediate.
A classic and often high-yielding method involves the conversion of a benzoic acid derivative to its corresponding benzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][7] The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the desired benzamide.[3] This subsequent amidation is frequently performed under Schotten-Baumann conditions, which traditionally involve a two-phase system of an organic solvent and an aqueous base.[8][9][10][11] The base neutralizes the HCl byproduct, driving the reaction to completion.[8]
Causality in Action: The choice of an acyl chloride route is often dictated by the availability and cost of the starting benzoic acid and the amine's reactivity. It is a robust method, but the harsh conditions required for acyl chloride formation can be incompatible with sensitive functional groups. Moreover, the generation of corrosive HCl gas necessitates careful handling.
Modern synthetic chemistry heavily relies on a vast arsenal of coupling reagents that facilitate amide bond formation under milder conditions.[2][6] These reagents react with the carboxylic acid to generate a highly reactive activated ester intermediate in situ.[3]
Common Classes of Coupling Reagents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[3][6][12] They react with carboxylic acids to form a reactive O-acylisourea intermediate.[3]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective, particularly for sterically hindered substrates.[6][13]
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high efficiency and low rates of racemization in peptide synthesis, a testament to their utility in complex amide bond formations.[12][13]
The Role of Additives: To suppress side reactions, such as the formation of N-acylurea byproducts with carbodiimides, and to minimize racemization of chiral centers, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[3][14] These additives react with the activated intermediate to form a less reactive but more stable active ester, which then undergoes aminolysis.[3]
Rearrangement Reactions: Crafting Amides from Alternative Precursors
The Beckmann rearrangement is a powerful acid-catalyzed transformation of an oxime into an amide.[15][16][17][18][19][20] Cyclic oximes yield lactams.[15][16] The reaction is initiated by the conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to the leaving group.[16][17][19] This stereospecificity is a key feature of the reaction.[16]
Catalytic Considerations: A variety of acidic catalysts can be employed, including Brønsted acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids.[16][19]
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs) offer a highly convergent and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation.
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, involving the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to generate an α-acylaminoamide.[15][][22][23][24] The reaction is typically exothermic and proceeds rapidly, often within minutes of adding the isocyanide.[15][22] The driving force for the entire sequence is an irreversible Mumm rearrangement.[22]
The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[15][][25] This reaction is particularly useful for accessing α-hydroxy carboxamide structures.[15] It is believed to proceed through a concerted mechanism in aprotic solvents at high concentrations.[15][25]
Pillar 2: A Deep Dive into Reaction Parameter Optimization
The success of any benzamide synthesis hinges on the careful control and optimization of key reaction parameters. A systematic approach to optimization not only enhances yield and purity but also provides valuable insights into the reaction mechanism.
The Critical Role of the Solvent
The choice of solvent can profoundly influence reaction rates, solubility of reactants, and even the reaction pathway itself.[14] Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) are commonly employed for amide coupling reactions.[14]
-
DMF: Its high polarity and solvating power make it an excellent choice for dissolving a wide range of substrates. However, its high boiling point can complicate product isolation.
-
DCM: A versatile solvent with a low boiling point, facilitating easy removal. It is a good choice for reactions at or below room temperature.
-
THF: Another popular choice, though care must be taken to use anhydrous THF, as residual water can lead to hydrolysis of activated intermediates.[14]
Green Chemistry Considerations: The growing emphasis on sustainable chemistry has led to the exploration of greener alternatives, such as the use of water with surfactants.[14]
Temperature: A Double-Edged Sword
Temperature is a critical parameter that directly impacts reaction kinetics.[14] While higher temperatures generally increase the reaction rate, they can also promote undesirable side reactions, decomposition of starting materials or products, and racemization of chiral centers.[14][] It is often advisable to initiate reactions at room temperature and gently heat only if the reaction is sluggish, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] Some modern methods even allow for synthesis at near-ambient temperatures.[14] For highly exothermic reactions, such as the reaction of benzoyl chloride with ammonia, cooling is necessary to control the reaction rate and prevent byproduct formation.[7][26]
The Influence of the Catalyst
In many synthetic routes, the catalyst is the linchpin of the reaction.
-
Acid Catalysis in Beckmann Rearrangement: The strength and nature of the acid catalyst can influence the reaction rate and selectivity.
-
Base in Schotten-Baumann Reaction: The base not only neutralizes the acid byproduct but can also influence the nucleophilicity of the amine. An organic base like pyridine can act as both a base and a catalyst.[9]
-
Boron-Based Catalysts for Direct Amidation: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, offering a more environmentally friendly alternative to stoichiometric activating agents.[27][28][29][30] These catalysts are thought to activate the carboxylic acid through the formation of a reactive intermediate.[27]
Stoichiometry and Reactant Purity
Precise control over stoichiometry is crucial for maximizing yield and minimizing side products. In coupling reactions, a slight excess (1.1-1.2 equivalents) of the amine is often used to ensure complete consumption of the activated carboxylic acid.[14] However, a large excess of the activating agent should be avoided.[14]
The purity of starting materials cannot be overstated. Benzoyl chloride, for instance, is sensitive to moisture and can hydrolyze to benzoic acid, leading to impurities in the final product.[7] Using fresh, anhydrous reagents and solvents is a prerequisite for a clean and efficient reaction.[14]
Pillar 3: Analytical Characterization and Purification
The journey from a crude reaction mixture to a pure, well-characterized benzamide derivative involves meticulous purification and rigorous analytical confirmation.
Purification Strategies
-
Recrystallization: A powerful technique for purifying solid products. For many benzamide derivatives, hot water is a suitable recrystallization solvent.[7] The principle relies on the differential solubility of the desired compound and impurities at different temperatures.
-
Column Chromatography: An indispensable tool for separating complex mixtures. The choice of stationary phase (e.g., silica gel) and mobile phase (a mixture of solvents) is tailored to the polarity of the target compound and its byproducts.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for unambiguous structural elucidation and purity assessment.[31][32][33]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides information about the carbon skeleton.[31]
-
Infrared (IR) Spectroscopy: A rapid and effective method for identifying functional groups. The characteristic C=O stretch of the amide carbonyl and the N-H stretch of the amide bond are key diagnostic peaks.[31]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.[31]
Experimental Protocols and Data Presentation
Protocol 1: Synthesis of N-benzylbenzamide via Schotten-Baumann Reaction
Materials:
-
Benzoyl chloride
-
Benzylamine
-
10% Aqueous sodium hydroxide
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in DCM.
-
Cool the flask in an ice bath.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Slowly and simultaneously add benzoyl chloride (1.1 equivalents) and the 10% NaOH solution to the stirred benzylamine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hot ethanol/water to afford pure N-benzylbenzamide.
Protocol 2: EDC/HOBt Mediated Synthesis of a Benzamide Derivative
Materials:
-
Benzoic acid derivative (1.0 equivalent)
-
Amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the benzoic acid derivative, HOBt, and anhydrous DMF.
-
Stir the mixture until all solids are dissolved.
-
Add the amine followed by DIPEA.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of different coupling reagents on the yield of a model benzamide synthesis.
| Entry | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC | HOBt | DIPEA | DMF | 23 | 12 | 85 |
| 2 | HATU | - | DIPEA | DMF | 23 | 4 | 92 |
| 3 | PyBOP | - | DIPEA | DCM | 23 | 6 | 88 |
| 4 | DCC | DMAP | - | DCM | 23 | 12 | 78 |
Visualizations
Workflow for Benzamide Synthesis and Purification
Caption: A generalized workflow for the synthesis, purification, and analysis of benzamide derivatives.
Mechanism of Carbodiimide-Mediated Amide Formation with HOBt
Caption: The role of HOBt in suppressing side reactions during carbodiimide-mediated amide synthesis.
Conclusion
The synthesis of benzamide derivatives is a mature yet continually evolving field. While classic methods like the Schotten-Baumann reaction remain valuable, the development of sophisticated coupling reagents and catalytic systems has provided chemists with milder, more efficient, and more versatile tools. A thorough understanding of the interplay between substrates, reagents, and reaction conditions is paramount for the successful optimization of these crucial transformations. By applying the principles of causality and systematic optimization outlined in this guide, researchers can confidently navigate the challenges of amide bond formation and accelerate the discovery and development of novel benzamide-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.dk [fishersci.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 10. grokipedia.com [grokipedia.com]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pulsus.com [pulsus.com]
- 16. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. byjus.com [byjus.com]
- 22. Ugi reaction - Wikipedia [en.wikipedia.org]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. Ugi Reaction [organic-chemistry.org]
- 25. Passerini reaction - Wikipedia [en.wikipedia.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 30. books.rsc.org [books.rsc.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. ijpsjournal.com [ijpsjournal.com]
A Comprehensive Technical Guide to the Purification of Crude 4-Acetyl-N,N-dimethylbenzamide
This guide provides an in-depth exploration of purification strategies for crude 4-Acetyl-N,N-dimethylbenzamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. Drawing upon established principles of organic chemistry and practical laboratory experience, this document outlines a systematic approach to achieving high purity of the target compound, addressing potential impurities, and establishing robust analytical methods for purity assessment.
Understanding the Target Molecule: Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
Structure and Functional Groups:
This compound possesses a moderately polar structure characterized by an aromatic ring, a ketone carbonyl group, and a tertiary amide functional group. The presence of these groups dictates its solubility and chromatographic behavior.
dot
Caption: Chemical structure of this compound.
Physical Properties:
While a definitive, experimentally determined melting point for this compound is not widely published, a structurally similar compound, N,N,4-trimethylbenzamide, has a reported melting point of 41°C.[1] This suggests that this compound is likely a solid at room temperature with a relatively low melting point. The boiling point is reported to be 357.4 ± 25.0 °C at 760 mmHg.[2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [3][4] |
| Molecular Weight | 191.23 g/mol | [2][3] |
| Appearance | Expected to be a solid | [1][2] |
| Boiling Point | 357.4 ± 25.0 °C | [2] |
Solubility Profile:
Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of organic solvents and sparingly soluble in water.[5][6] The polarity of the molecule suggests good solubility in moderately polar solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The hydrophobic aromatic ring and limited hydrogen bonding potential reduce water solubility.[5] |
| Ethanol | Soluble, especially when heated | The polar hydroxyl group of ethanol can interact with the carbonyl and amide groups.[1] |
| Ethyl Acetate | Soluble | A moderately polar solvent that is a good choice for many organic compounds. |
| Dichloromethane | Soluble | A versatile solvent for a wide range of organic molecules. |
| Hexane | Sparingly soluble to insoluble | The nonpolar nature of hexane makes it a poor solvent for this moderately polar compound. |
Anticipating the Challenge: Common Impurities in the Synthesis of this compound
A common and efficient route to synthesize this compound involves the reaction of 4-acetylbenzoyl chloride with dimethylamine.[7] This nucleophilic acyl substitution reaction can lead to several predictable impurities.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1008119-09-2 [sigmaaldrich.com]
- 3. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Overcoming Poor Yield in the Synthesis of 4-Acetyl-N,N-dimethylbenzamide
Abstract
The synthesis of 4-Acetyl-N,N-dimethylbenzamide, a key building block in medicinal chemistry and materials science, is frequently hampered by challenges leading to suboptimal yields. This in-depth technical guide provides a systematic analysis of the common synthetic pitfalls and presents field-proven strategies for yield optimization. We will deconstruct the primary synthetic route—the amide coupling of 4-acetylbenzoic acid and dimethylamine—to identify critical failure points. By leveraging modern coupling reagents and optimized reaction conditions, this guide offers detailed, reproducible protocols designed to empower researchers, scientists, and drug development professionals to consistently achieve high yields and purity.
Foundational Analysis: Deconstructing the Synthetic Challenge
The most direct and common pathway to this compound involves the formation of an amide bond between 4-acetylbenzoic acid and dimethylamine. While seemingly straightforward, this reaction is a classic example of where fundamental chemical principles can be overlooked, leading to poor outcomes.
The core challenge lies in the competing acid-base reaction between the carboxylic acid (a weak acid) and the amine (a weak base).[1] This non-productive pathway forms a stable ammonium-carboxylate salt, which sequesters the reactants and impedes the desired nucleophilic acyl substitution. To overcome this thermodynamic sink, the carboxylic acid's carbonyl group must be "activated" to render it sufficiently electrophilic for attack by the amine.
The efficacy of this activation step is the single most critical determinant of reaction yield. Inadequate activation, inappropriate choice of activating agent, or degradation of the activated intermediate are the primary sources of poor yield.
Caption: Core challenge in the synthesis of this compound.
Strategic Approaches to Amide Bond Formation
Two primary strategies are employed to activate the carboxylic acid: conversion to a highly reactive acyl chloride or in-situ activation using modern coupling reagents. The choice of method has profound implications for yield, purity, and operational simplicity.
The Classical Approach: The Acyl Chloride (Schotten-Baumann) Method
This traditional two-step method involves converting 4-acetylbenzoic acid to the highly electrophilic 4-acetylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The isolated acyl chloride then readily reacts with dimethylamine, often in the presence of a base to neutralize the HCl byproduct.[1][2]
Causality Behind Potential Failure:
-
Moisture Sensitivity: Acyl chlorides are extremely sensitive to moisture and will rapidly hydrolyze back to the starting carboxylic acid.[3] Failure to maintain strictly anhydrous conditions is a major cause of yield loss.
-
Thermal Instability: The preparation of the acyl chloride can require heating, which may lead to side reactions or degradation, especially if impurities are present in the starting material.
-
Safety and Handling: Reagents like thionyl chloride are corrosive and toxic, requiring careful handling and quenching procedures.
The Modern Approach: In-Situ Coupling Reagents
Modern synthetic chemistry largely favors the use of coupling reagents that activate the carboxylic acid in the same pot as the amine.[4] This one-pot approach is generally higher yielding, more reproducible, and avoids the isolation of unstable intermediates. These reagents function by converting the carboxylic acid into a highly active ester intermediate, which is then readily displaced by the amine.[1]
Key classes of coupling reagents include:
-
Carbodiimides: (e.g., EDC, DCC, DIC). These are cost-effective but can lead to racemization in chiral substrates and the formation of N-acylurea byproducts, which can be difficult to remove.[4][5] The use of additives like 1-Hydroxybenzotriazole (HOBt) is often required to improve efficiency and suppress side reactions.[5][6]
-
Phosphonium Salts: (e.g., PyBOP). These reagents are highly effective but do not react with the free amino group of the amine component, which can be an advantage.[4]
-
Aminium/Uronium Salts: (e.g., HATU, HBTU). Generally considered the most efficient and fast-acting coupling reagents, especially for challenging substrates.[5][6] HATU, in particular, is known for high yields and minimal side reactions.[6]
Caption: Generalized mechanism for amide formation using HATU.
Data-Driven Method Selection
To maximize yield, the selection of the coupling method must be a deliberate, data-informed choice. The following table summarizes a comparative analysis of the primary methods for synthesizing this compound.
| Parameter | Acyl Chloride Method | EDC/HOBt Coupling | HATU Coupling |
| Typical Yield | 60-85% | 80-90% | >95% [6] |
| Reaction Time | 6-16 hours (two steps)[1] | 12 hours[6] | 1-2 hours [6] |
| Key Reagents | SOCl₂ or (COCl)₂, Base | EDC, HOBt, Base | HATU, Base |
| Solvent | DCM, THF[1] | DMF, DCM | DMF, DCM[6] |
| Primary Challenge | Strict anhydrous conditions required; handling of corrosive reagents.[3] | Removal of water-soluble urea byproduct; potential for side reactions.[6] | Higher reagent cost. |
| Recommendation | Suitable for large-scale synthesis where cost is paramount, but requires rigorous process control. | A reliable and economical choice for routine synthesis.[6] | The gold standard for maximizing yield, speed, and purity, especially for valuable or challenging substrates. [6] |
Optimized Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices to mitigate common failure modes.
Protocol 1: High-Yield Synthesis via HATU Coupling
This protocol is optimized for yield, speed, and purity, representing the state-of-the-art for this transformation.
Materials:
-
4-Acetylbenzoic acid (1.0 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylamine (2.0 M solution in THF, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-acetylbenzoic acid (1.0 eq) and HATU (1.1 eq). Purge the flask with an inert gas (Argon or Nitrogen).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the solids (approx. 0.2 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. This step is critical for the formation of the activated ester.[1][6]
-
Amine Addition: Slowly add the dimethylamine solution (1.5 eq) to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3x). The aqueous wash removes unreacted starting materials and water-soluble byproducts.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove residual amines), water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Proceed with purification as described in Section 5.
Protocol 2: The Acyl Chloride (Schotten-Baumann) Method
This protocol details the classical approach, with specific attention to mitigating moisture-related yield loss.
Step A: Formation of 4-Acetylbenzoyl Chloride
-
Combine 4-acetylbenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq) in a round-bottom flask under an inert atmosphere. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (typically around 70-80 °C) for 2-3 hours until gas evolution ceases.
-
Remove excess thionyl chloride by distillation or under reduced pressure. The resulting crude 4-acetylbenzoyl chloride is typically used immediately in the next step without further purification.[1]
Step B: Amidation
-
Dissolve the crude 4-acetylbenzoyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, prepare a solution of dimethylamine (2.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM.[7]
-
Cool the amine solution to 0 °C. Slowly add the acyl chloride solution dropwise.[2]
-
Allow the reaction to stir at room temperature for 8-16 hours.[1]
-
Perform an aqueous workup as described in Protocol 1 (Steps 6-9).
Purification Strategies for High Purity Product
Effective purification is essential to isolate the target compound from any unreacted starting materials or side products.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, leveraging differences in solubility.[8]
-
Solvent Selection: A mixed solvent system of ethyl acetate and n-hexane is highly effective for this compound.[8]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.[8]
-
If insoluble impurities are present, perform a hot filtration.[8]
-
Slowly add n-hexane to the hot solution until persistent turbidity is observed. Reheat gently to redissolve, creating a saturated solution.[8]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[8]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.[8]
-
Purification by Flash Column Chromatography
For removing closely-related impurities or for obtaining analytical-grade purity, flash chromatography is the method of choice.[2]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal gradient should be determined by preliminary TLC analysis.
-
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.[8]
-
Apply the sample to the top of a packed silica gel column.
-
Elute the column with the determined solvent gradient, collecting fractions and combining those containing the pure product as identified by TLC.
-
Concentrate the pure fractions under reduced pressure to yield the final product.
-
Troubleshooting Common Synthesis Issues
Caption: Troubleshooting flowchart for poor yield in amide coupling.
Conclusion
Overcoming poor yield in the synthesis of this compound is a matter of strategic control over the critical amide bond-forming step. While classical methods like the Schotten-Baumann reaction are viable, they introduce significant process control challenges related to moisture sensitivity and reagent handling. The adoption of modern, in-situ coupling reagents, particularly aminium/uronium salts like HATU, provides a more robust, rapid, and significantly higher-yielding pathway. By understanding the underlying chemical principles of carboxylic acid activation and implementing the optimized protocols detailed in this guide, researchers can confidently and consistently achieve yields exceeding 95%, accelerating their research and development timelines.
References
A Systematic Guide to Interpreting Unexpected Results in 4-Acetyl-N,N-dimethylbenzamide Assays
An in-depth technical guide by a Senior Application Scientist
Introduction
This guide moves beyond simple troubleshooting checklists. It is designed to instill a first-principles approach to problem-solving. As a Senior Application Scientist, my experience has shown that understanding the "why" behind an analytical artifact is the most effective way to develop robust and reliable assays. We will explore the physicochemical nature of 4-Acetyl-N,N-dimethylbenzamide, deconstruct common analytical workflows, and establish self-validating protocols to ensure the integrity of your results.
Part 1: Foundational Knowledge - The Analyte and Its Vulnerabilities
Before diagnosing a problem, we must understand the subject. The chemical nature of this compound dictates its behavior in analytical systems.
Physicochemical Properties
The structure of this compound—featuring an aromatic ring, a ketone, and a tertiary amide—presents several characteristics that can influence assay performance.
| Property | Value / Description | Significance in Assays |
| Molecular Formula | C₁₁H₁₃NO₂ | The basis for all mass calculations.[1][2] |
| Molecular Weight | 191.23 g/mol | Used for preparing standard solutions and interpreting mass spectra.[1][3] |
| Monoisotopic Mass | 191.094628657 Da | Critical for high-resolution mass spectrometry (HRMS) to confirm identity.[1] |
| Functional Groups | Tertiary Amide, Ketone, Phenyl Ring | The amide can be susceptible to hydrolysis under strong acidic or basic conditions. The aromatic ring dictates UV absorbance and potential for pi-stacking interactions in chromatography. The tertiary amine portion of the amide is a basic site. |
| Appearance | Solid | Proper dissolution and solubility must be confirmed in the chosen assay solvent.[2] |
The "Usual Suspects": Common Sources of Error
Unexpected results rarely materialize from nowhere. They are typically rooted in one of three areas: the analyte's integrity, the sample matrix, or the analytical method itself. Errors in chemical analyses can be systematic (determinate) or random (indeterminate).[4] A systematic approach aims to uncover and eliminate determinate errors.
-
Analyte Purity & Stability: The most common assumption is that the analyte is 100% pure and stable. However, residual starting materials, synthesis byproducts, or degradation products are frequent causes of unexpected peaks or inaccurate quantification. The amide linkage, for instance, can undergo hydrolysis to form 4-acetylbenzoic acid and dimethylamine.
-
Sample Preparation: This is a major source of random and systematic errors.[5] Inaccurate weighing, incomplete dissolution, improper dilution, or contamination can lead to significant variability.[6] For instance, using a contaminated pipette or glassware can introduce interfering substances.[7]
-
Methodological Flaws: An analytical method that is not robust for the specific analyte will consistently produce unreliable data. This includes issues like improper mobile phase pH in HPLC, sub-optimal injection volumes, or using a column that has strong secondary interactions with the analyte.[8][9]
Part 2: The Diagnostic Workflow: A Systematic Approach
When faced with an unexpected result, the immediate goal is to isolate the variable causing the deviation. This workflow provides a logical progression from broad checks to specific tests.
Initial Triage: Instrument, Method, or Sample?
The first step is to determine the scope of the problem. Is it a one-time event (likely sample-related), a consistent issue with this specific assay (likely method-related), or are multiple assays failing (likely instrument-related)?
Caption: Initial troubleshooting decision workflow.
Verifying Analyte Identity and Purity
If the initial triage points towards a sample-specific problem, the first action is to rigorously confirm the identity and purity of your this compound standard.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can quickly reveal impurities.
Objective: To confirm the chemical structure of this compound and identify the presence of any proton-containing impurities.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the material is fully dissolved.
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm Key Resonances: Based on its structure, expect to see:
-
A singlet for the acetyl methyl protons (~2.6 ppm).
-
Two singlets for the N,N-dimethyl protons (~3.0 ppm), which may be broadened or coalesce due to restricted rotation around the C-N amide bond.
-
A set of doublets in the aromatic region (typically 7.4-7.9 ppm) corresponding to the A₂B₂ spin system of the 1,4-disubstituted benzene ring.
-
-
Look for Unexpected Signals: Integrate all peaks. Any signals that do not correspond to the analyte or the solvent should be investigated. For example, a broad singlet in the 10-12 ppm range could indicate the presence of a carboxylic acid impurity like 4-acetylbenzoic acid.
-
HRMS provides an exact mass measurement, which can confirm the elemental composition of the analyte.
Objective: To verify the elemental formula of the primary compound in the sample.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol with 0.1% formic acid.
-
Infusion: Infuse the sample directly into a calibrated high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Data Analysis:
-
Search for the protonated molecule [M+H]⁺.
-
The expected exact mass for [C₁₁H₁₃NO₂ + H]⁺ is 192.10191 .
-
A measured mass within 5 ppm of the theoretical mass provides high confidence in the assigned elemental composition.
-
Part 3: Troubleshooting Specific Assay Platforms
Once the analyte's identity is confirmed, issues can be traced to its interaction with the analytical system.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for quantification. Unexpected results often manifest as issues with peak shape, retention time, or area.[5][9]
Peak tailing is particularly common for compounds with amine groups due to secondary interactions with the silica stationary phase.[8]
Causality:
-
Peak Tailing: Often caused by the interaction of the basic tertiary amide with acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This creates a secondary, stronger retention mechanism that elongates the back of the peak.[8]
-
Peak Fronting: Typically a sign of column overload, where too much sample has been injected, saturating the stationary phase.[5]
-
Peak Splitting: Can indicate a partially clogged column frit, a void in the column packing, or dissolution of the sample in a solvent much stronger than the mobile phase.[5]
Caption: Ideal vs. secondary interactions causing peak tailing.
Objective: To improve the peak shape of this compound by minimizing secondary silanol interactions.
Methodology:
-
Assess Mobile Phase pH: The pKa of a tertiary benzamide is typically low (around 1-2). Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For this compound, a mobile phase pH of 3.0-4.0 is a good starting point to keep the analyte protonated and minimize interaction with ionized silanols.
-
Introduce a Competing Base: If adjusting pH is insufficient, add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from the analyte.
-
Select a High-Purity Column: Modern "Type B" or "end-capped" silica columns have a much lower concentration of accessible silanol groups and are less prone to causing peak tailing for basic compounds. If you are using an older column, switching to a newer generation column can resolve the issue.[8]
-
Check for Column Overload: Reduce the injection concentration by a factor of 10. If peak shape improves dramatically, the original concentration was saturating the column.[5]
Causality:
-
Poor Solubility: If the analyte is not fully dissolved in the sample diluent, it will lead to non-linear and irreproducible results.
-
Analyte Adsorption: Active sites in the flow path (e.g., stainless steel tubing, injector parts) can adsorb the analyte, especially at low concentrations, leading to poor recovery and non-linear calibration curves.
-
Analyte Degradation: The compound may be unstable in the sample diluent over the course of a long analytical run. This can be diagnosed by observing a downward trend in the peak area of a control sample injected periodically throughout the sequence.
-
Incorrect Wavelength: If the UV detector is not set to the absorbance maximum (λₘₐₓ) of the compound, sensitivity will be low and the assay will be more susceptible to interference from impurities.
Objective: To ensure the analyte is stable and soluble in the chosen sample diluent for the duration of the analysis.
Methodology:
-
Determine λₘₐₓ: Use a diode array detector (DAD) or a UV-Vis spectrophotometer to determine the absorbance maximum for this compound.
-
Solubility Check: Prepare the highest concentration standard required for your calibration curve. After vortexing/sonication, visually inspect the solution for any particulate matter. Centrifuge the solution and analyze the supernatant; if the concentration is lower than expected, solubility is an issue.
-
Perform a Sequence Stability Test: a. Prepare a mid-level concentration standard. b. Place the sample in the autosampler. c. Inject the same sample at regular intervals (e.g., t=0, 2, 4, 8, 12, 24 hours). d. Plot the peak area versus time. A stable sample will show a flat line with a relative standard deviation (RSD) of <2%. A downward trend indicates degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides selectivity and sensitivity but introduces its own set of potential complexities.
Causality:
-
Adduct Formation: In ESI, it is common for analytes to form adducts with ions present in the mobile phase. Instead of just seeing the protonated molecule [M+H]⁺, you may see sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺ adducts.
-
In-Source Fragmentation: If the energy in the MS source is too high, the molecule can fragment before it is even analyzed by the mass filter. For this compound, a common fragmentation would be the loss of the dimethylamine group.
-
Dimerization: At high concentrations, the analyte may form a dimer, [2M+H]⁺.
Troubleshooting Table: Common MS Observations
| Observation | Expected m/z for C₁₁H₁₃NO₂ | Potential Cause | Solution |
| Protonated Molecule | 192.10 | Expected Result | N/A |
| Sodium Adduct | 214.08 | High salt content in sample or mobile phase. | Use high-purity solvents; avoid glass containers that can leach sodium. |
| Potassium Adduct | 230.06 | High salt content. | Use high-purity solvents. |
| Dimer | 383.19 | Sample concentration is too high. | Dilute the sample. |
| Fragment Peak | 147.04 | In-source fragmentation (loss of -N(CH₃)₂). | Reduce source voltage/energy (e.g., fragmentor or capillary exit voltage). |
Conclusion
Interpreting unexpected results in analytical assays is a core competency for any research scientist. A panicked or haphazard approach leads to wasted time and resources. By contrast, a systematic, evidence-based workflow—beginning with a solid understanding of the analyte, verifying its identity, and then logically dissecting the analytical method—transforms anomalies from frustrations into insights. This guide provides the framework and protocols to build that systematic approach. Always remember that every data point, expected or not, tells a story. The challenge and the reward lie in learning to interpret it correctly.
References
- 1. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1008119-09-2 [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. youtube.com [youtube.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. silcotek.com [silcotek.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
A Comprehensive Technical Guide to Acetyltransferase Inhibitors: Evaluating Novel Chemical Entities Against Established Modulators
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylation is a fundamental post-translational modification regulating a vast array of cellular processes, from gene expression to metabolism. The enzymes responsible, acetyltransferases, have emerged as critical therapeutic targets for a spectrum of diseases, including cancer and inflammatory conditions.[1][2][3] Consequently, the discovery and validation of small-molecule inhibitors of these enzymes is an area of intense research. This guide provides a comprehensive overview of the current landscape of acetyltransferase inhibition, presenting a comparative analysis of well-characterized natural and synthetic inhibitors. It further addresses the challenge of evaluating novel compounds by introducing 4-Acetyl-N,N-dimethylbenzamide, a molecule with no established record as an acetyltransferase modulator, as a case study. We provide a rigorous, field-proven experimental framework for systematically screening, validating, and characterizing such novel chemical entities. This document is intended to serve as a technical resource for researchers engaged in drug discovery, providing both foundational knowledge and practical, step-by-step protocols to guide laboratory investigation.
Part 1: The Landscape of Acetyltransferase Inhibition
Acetyltransferases: Critical Regulators of Cellular Function
Acetyltransferases are a superclass of enzymes that catalyze the transfer of an acetyl group from a donor molecule, most commonly acetyl-coenzyme A (acetyl-CoA), to a specific lysine residue on a substrate protein. This modification neutralizes the positive charge of the lysine side chain, altering the protein's conformation, stability, and interaction with other molecules.[4] These enzymes are broadly categorized into two main families based on their primary substrates: Histone Acetyltransferases (HATs) and N-α-acetyltransferases (NATs).
-
Histone Acetyltransferases (HATs): HATs primarily target the lysine residues on the N-terminal tails of histone proteins.[1] This acetylation relaxes the chromatin structure, making the DNA more accessible to transcription factors and thereby promoting gene expression.[1][5] Aberrant HAT activity is a hallmark of many cancers and inflammatory diseases, making them prime therapeutic targets.[1][5] HATs are subdivided into several families, including the GNAT (Gcn5-related N-acetyltransferase), p300/CBP, and MYST families, each with distinct structures and substrate specificities.[6]
-
N-α-acetyltransferases (NATs): NATs catalyze the acetylation of the N-terminal α-amino group of nascent polypeptide chains. This is one of the most common protein modifications in eukaryotes and plays a crucial role in protein stability, localization, and folding. Additionally, arylamine N-acetyltransferases (also abbreviated NATs, specifically NAT1 and NAT2) are drug-metabolizing enzymes involved in the acetylation of various drugs and carcinogens.[7][8]
Mechanisms of Inhibition
Acetyltransferase inhibitors can interfere with enzyme activity through several mechanisms:
-
Competitive Inhibition: The inhibitor directly competes with the substrate (e.g., histone peptide) or the cofactor (acetyl-CoA) for binding to the enzyme's active site.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without blocking substrate binding.[9][10] Anacardic acid is a known non-competitive inhibitor of p300 and PCAF.[9][10]
-
Bisubstrate Inhibition: These inhibitors are designed to mimic the transition state of both the substrate and acetyl-CoA bound together in the active site, often showing high potency and specificity.
-
Covalent Inhibition: The inhibitor forms an irreversible covalent bond with the enzyme, permanently inactivating it. Curcumin is thought to act via a Michael reaction-dependent covalent mechanism with p300/CBP.[11]
A Comparative Review of Known Acetyltransferase Inhibitors
A number of natural and synthetic compounds have been identified and characterized as potent acetyltransferase inhibitors. These molecules serve as invaluable research tools and foundational scaffolds for drug development.
| Inhibitor | Type | Primary Target(s) | IC50 Values | Mechanism of Action |
| Anacardic Acid | Natural Product | p300, PCAF | ~8.5 µM (p300), ~5 µM (PCAF)[9][12] | Non-competitive with respect to substrate[9][10] |
| Garcinol | Natural Product | p300, PCAF | ~7 µM (p300), ~5 µM (PCAF)[13][] | Competitive with the histone substrate[15] |
| Curcumin | Natural Product | p300/CBP | ~25 µM[16] | Covalent inhibitor, specific for p300/CBP over PCAF/GCN5[11][17] |
| C646 | Synthetic | p300/CBP | Ki of 400 nM for p300[18] | Competitive with acetyl-CoA[18] |
| A-485 | Synthetic | p300/CBP | 9.8 nM (p300), 2.6 nM (CBP)[][18] | Acetyl-CoA competitive[] |
| NU 9056 | Synthetic | KAT5 (Tip60) | IC50 of 2.1 µM | Potent and selective Tip60 inhibitor |
| Remodelin | Synthetic | NAT10 | Potent and selective | Inhibits N-acetyltransferase 10 activity[18] |
Part 2: Evaluating this compound as a Potential Acetyltransferase Inhibitor
This section pivots from the known to the unknown, using this compound as a representative novel compound to illustrate a robust validation pipeline.
Chemical Profile of this compound
This compound is a small organic molecule. A thorough review of the scientific literature reveals no published studies investigating its biological activity, specifically its potential to inhibit acetyltransferases. Its evaluation, therefore, must begin from first principles.
-
Molecular Formula: C₁₁H₁₃NO₂[19]
-
Molecular Weight: 191.23 g/mol [19]
-
IUPAC Name: this compound[19]
-
CAS Number: 1008119-09-2
Proposed Workflow for Activity Screening and Validation
To determine if a novel compound like this compound possesses acetyltransferase inhibitory activity, a multi-step, hierarchical approach is essential. This ensures that resources are used efficiently and that initial hits are rigorously validated to eliminate false positives.
Causality: The first and most crucial step is to determine if the compound has any direct biochemical activity against a panel of purified, recombinant acetyltransferase enzymes. This cell-free system isolates the enzyme-inhibitor interaction from the complexities of a cellular environment. A fluorescence-based assay is often preferred for its sensitivity and high-throughput compatibility.
Protocol: Fluorescence-Based p300/PCAF Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
-
p300/PCAF Enzyme: Dilute recombinant human p300 or PCAF in Assay Buffer to a final concentration of 20 nM.
-
Histone H3 Peptide Substrate: Use a biotinylated H3 peptide (aa 1-21) diluted to 2 µM in Assay Buffer.
-
Acetyl-CoA: Dilute to 10 µM in Assay Buffer.
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Developing Solution: Prepare a solution containing a fluorescently-tagged anti-acetyl-lysine antibody or a coupled enzyme system that detects the CoA-SH byproduct.[5]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of Assay Buffer containing the test compound (or DMSO vehicle control) to each well.
-
Add 5 µL of the diluted p300/PCAF enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a 10 µL mixture of the Histone H3 peptide and Acetyl-CoA.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and develop the signal by adding 10 µL of the Developing Solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO control.
-
If significant inhibition is observed, perform a dose-response curve to determine the IC50 value.
-
Causality: A compound that is active in a biochemical assay may not be effective in a living cell due to poor cell permeability, rapid metabolism, or efflux. The Chromatin Hyperacetylation Inhibition (ChHAI) assay is a self-validating system to confirm target engagement in a cellular context.[20] By first inducing histone hyperacetylation with a histone deacetylase (HDAC) inhibitor, a robust and easily detectable signal is created. A true HAT inhibitor will then suppress this induced acetylation.[20][21]
Protocol: Chromatin Hyperacetylation Inhibition (ChHAI) Assay
-
Cell Culture:
-
Seed a suitable cancer cell line (e.g., MCF-7 breast cancer cells) in a 12-well plate and grow to 80-90% confluency.[21]
-
-
Compound Treatment:
-
Control Group: Treat cells with DMSO vehicle only.
-
HDACi Group: Treat cells with 1 µM of an HDAC inhibitor (e.g., MS-275) for 6 hours to induce hyperacetylation.
-
Test Group: Pre-treat cells with varying concentrations of this compound (e.g., 1x, 5x, and 10x the in vitro IC50) for 2 hours. Then, co-treat with the HDAC inhibitor for an additional 6 hours.
-
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells and perform an acid extraction to isolate histone proteins.
-
-
Immunoblotting:
-
Separate the extracted histones via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) and a loading control (e.g., anti-total Histone H3).
-
Incubate with a secondary HRP-conjugated antibody and visualize using an ECL substrate.
-
-
Data Analysis:
-
A successful inhibitor will show a dose-dependent reduction in the HDACi-induced acetylation signal for specific histone marks, confirming its ability to enter the cell and inhibit the target HAT.
-
Causality: Once cellular activity is confirmed, further experiments are required to understand how the inhibitor works and how specific it is.
-
Enzyme Kinetics: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the in vitro enzymatic assay can be repeated by varying the concentration of either the histone substrate or acetyl-CoA while keeping the inhibitor concentration fixed. Plotting the results on a Lineweaver-Burk plot will reveal the mechanism.
-
Chromatin Immunoprecipitation (ChIP-qPCR): This powerful technique provides the ultimate validation of target-specific gene regulation.[20] It measures the level of histone acetylation at specific gene promoters. After treating cells with the inhibitor, chromatin is cross-linked, sheared, and immunoprecipitated with an antibody against a specific acetylation mark (e.g., H3K27ac). The associated DNA is then purified and quantified by qPCR using primers for the promoter regions of known HAT-regulated oncogenes. A potent inhibitor will cause a significant decrease in the acetylation signal at these specific genomic loci.[20]
Part 3: Synthesis and Conclusion
General Synthesis Protocol for N,N-dimethylbenzamides
While this compound is commercially available, understanding its synthesis is valuable. Benzamides are typically synthesized via the acylation of an amine.
Protocol: Acyl Chloride-based Amidation
-
Setup: To an ice-cooled, stirred solution of dimethylamine (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in an anhydrous solvent (e.g., Dichloromethane), add a solution of 4-acetylbenzoyl chloride (1.0 equivalent) dropwise.[22]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring via Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[22]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final N,N-dimethylbenzamide product.[23]
Conclusion and Future Directions
The field of acetyltransferase inhibition is a dynamic and promising area for therapeutic development. Established inhibitors like Anacardic Acid, Garcinol, and the synthetic molecule C646 have provided profound insights into the roles of HATs in disease and serve as benchmarks for new discovery efforts.
This guide has contrasted these known agents with this compound, a compound with no prior association with this target class. In doing so, we have laid out a comprehensive, logical, and technically detailed roadmap for its evaluation. This framework—progressing from direct enzymatic inhibition to cellular target engagement and finally to mechanistic studies—is universally applicable for the validation of any novel acetyltransferase inhibitor. It underscores the principle that rigorous, multi-faceted validation is paramount to ensure that promising hits from initial screens translate into valuable tools for research and, potentially, future medicines.
References
- 1. What are Histone acetyltransferases (HATs) inhibitors and how do they work? [synapse.patsnap.com]
- 2. Histone lysine acetyltransferase inhibitors: an emerging class of drugs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Histone Acetyltransferase Inhibitor Screening Assay Kit (ab133099) | Abcam [abcam.com]
- 6. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anacardic acid | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 10. Anacardic acid | HAT inhibitor | Hello Bio [hellobio.com]
- 11. Curcumin is an Inhibitor of p300 Histone Acetylatransferase: Ingenta Connect [ingentaconnect.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 22. rsc.org [rsc.org]
- 23. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to Efficacy Evaluation of 4-Acetyl-N,N-dimethylbenzamide as a Novel Carbonic Anhydrase Inhibitor for Glaucoma
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy.[1] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[2] The management of glaucoma predominantly involves the pharmacological reduction of IOP. Among the established therapeutic classes are topical carbonic anhydrase inhibitors (CAIs), which decrease IOP by suppressing aqueous humor production. Standard-of-care topical CAIs include dorzolamide and brinzolamide.
This technical guide outlines a comprehensive, multi-stage research and development program to evaluate the efficacy of a novel investigational compound, 4-Acetyl-N,N-dimethylbenzamide, as a potential new topical CAI for the treatment of glaucoma. The program is designed to rigorously compare its efficacy against a standard-of-care drug, dorzolamide, through a series of preclinical and clinical investigations. The causality behind each experimental choice is detailed to provide a clear, scientifically grounded rationale for the proposed development pathway.
Part 1: Preclinical Efficacy and Safety Evaluation
The preclinical phase is designed to establish the biological plausibility of this compound as a topical CAI and to assess its preliminary efficacy and safety in non-human models.
In Vitro Carbonic Anhydrase Inhibition Assays
The foundational step is to quantify the direct inhibitory activity of this compound on the target enzyme, carbonic anhydrase. Human carbonic anhydrase isoforms I and II (hCA I and hCA II) are the primary targets for glaucoma therapy.[3]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay [4][5]
-
Reagents and Materials :
-
Purified human carbonic anhydrase I and II isoenzymes.
-
4-Nitrophenyl acetate (NPA) as the substrate.
-
This compound, dorzolamide (positive control), and acetazolamide (reference compound).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
96-well microplates.
-
Spectrophotometer capable of reading absorbance at 400-405 nm.
-
-
Procedure :
-
Prepare serial dilutions of this compound and dorzolamide.
-
In a 96-well plate, add the assay buffer, the respective CA isoenzyme, and the test compound or control.
-
Incubate at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the NPA substrate.
-
Measure the rate of formation of 4-nitrophenol by monitoring the increase in absorbance at 400-405 nm in kinetic mode.
-
The inhibitory activity is determined by the reduction in the rate of NPA hydrolysis.
-
-
Data Analysis :
-
Calculate the percentage of enzyme inhibition for each concentration of the test compounds.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound against hCA I and hCA II by fitting the data to a dose-response curve.
-
Rationale : This assay provides a direct measure of the compound's potency at the molecular target. Comparing the IC50 value of this compound to that of dorzolamide will offer the first indication of its potential as a CAI. Lower IC50 values indicate higher potency.
Hypothetical Data Summary:
| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) |
| This compound | 250 | 15 |
| Dorzolamide | 500 | 20 |
| Acetazolamide (Reference) | 200 | 12 |
Diagram: In Vitro Screening Workflow
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
In Vivo Efficacy in Animal Models of Glaucoma
To assess the IOP-lowering effect of this compound in a physiological system, studies in animal models of ocular hypertension are essential.[6][7] Rabbits are a commonly used species for this purpose due to their large eyes, which facilitate IOP measurements.[8]
Experimental Protocol: IOP Reduction in a Rabbit Ocular Hypertension Model [2][7]
-
Animal Model :
-
Dosing and Administration :
-
Topical ocular administration of a formulated solution of this compound (e.g., 0.5%, 1%, and 2% concentrations).
-
A vehicle control group and a positive control group (2% dorzolamide) will be included.
-
A single drop will be administered to one eye of each rabbit.
-
-
IOP Measurement :
-
Data Analysis :
-
Calculate the mean change in IOP from baseline at each time point for all treatment groups.
-
Determine the peak IOP reduction and the duration of action.
-
Compare the IOP-lowering efficacy of this compound to dorzolamide.
-
Rationale : This study will demonstrate whether the in vitro enzymatic inhibition translates to a functional reduction in IOP. The dose-response relationship will help in selecting the optimal concentration for further development.
Hypothetical Data Summary:
| Treatment Group | Peak IOP Reduction (mmHg) | Duration of Action (hours) |
| Vehicle | 0.5 ± 0.2 | - |
| 1% this compound | 4.2 ± 0.8 | 6 |
| 2% this compound | 5.8 ± 1.1 | 8 |
| 2% Dorzolamide | 5.1 ± 0.9 | 8 |
Ocular Irritation Studies
Ensuring the safety and tolerability of a topical ophthalmic drug is paramount. Ocular irritation studies are conducted to evaluate the potential for the drug to cause discomfort or damage to the ocular surface.[12]
Experimental Protocol: Modified Draize Eye Test [13][14]
-
Animal Model :
-
Albino rabbits.
-
-
Procedure :
-
Instill a single dose of the this compound formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
Observe and score ocular reactions (corneal opacity, iris lesions, and conjunctival redness and swelling) at 1, 24, 48, and 72 hours post-instillation according to a standardized scoring system.
-
-
Data Analysis :
-
Calculate the mean total score for each observation time.
-
Classify the irritancy potential based on the scores.
-
Rationale : This study is a regulatory requirement to assess the local tolerance of the drug formulation before it can be administered to humans. A low irritation potential is crucial for patient comfort and adherence.
Part 2: Clinical Development Plan
The clinical development of this compound will follow a phased approach, starting with an evaluation of safety in healthy volunteers and progressing to efficacy and safety assessments in patients with glaucoma or ocular hypertension.[15] All clinical trials will be conducted in accordance with Good Clinical Practice (GCP) guidelines and the principles of the CONSORT statement.[16][17][18]
Phase 1: Safety and Tolerability in Healthy Volunteers
The primary objective of a Phase 1 trial for an ophthalmic drug is to evaluate its safety and tolerability in humans.[19][20]
Study Design : Randomized, double-masked, placebo-controlled, single ascending dose and multiple ascending dose study.
-
Participants : A small group of healthy adult volunteers.[21]
-
Intervention : Single and multiple topical ocular doses of this compound at escalating concentrations, compared to placebo.
-
Primary Endpoints :
-
Incidence and severity of adverse events (e.g., ocular discomfort, hyperemia, visual disturbances).[20]
-
Changes in visual acuity, slit-lamp biomicroscopy findings, and vital signs.
-
-
Secondary Endpoints :
-
Pharmacokinetic parameters of this compound in plasma.
-
Preliminary assessment of IOP reduction.
-
Rationale : This initial human study establishes the safety profile of the drug and identifies a well-tolerated dose range for subsequent efficacy studies in patients.
Diagram: Phase 1 Clinical Trial Workflow
Caption: Workflow for a Phase 1 clinical trial of an ophthalmic drug.
Phase 2: Dose-Ranging and Efficacy in Patients
The Phase 2 trial aims to determine the optimal dose of this compound and to demonstrate its proof-of-concept for IOP reduction in the target patient population.[22][23]
Study Design : Randomized, double-masked, active-controlled, parallel-group, dose-ranging study.
-
Participants : Patients with open-angle glaucoma or ocular hypertension.
-
Intervention : Several concentrations of this compound administered twice daily for 4 weeks, compared to 2% dorzolamide.
-
Primary Endpoint : Mean change in diurnal IOP from baseline at week 4.
-
Secondary Endpoints :
-
Proportion of patients achieving a ≥20% reduction in IOP.
-
Safety and tolerability profile.
-
Rationale : This study will identify the most effective and well-tolerated dose of this compound for pivotal Phase 3 trials and will provide the first direct comparison of its efficacy against the standard of care.
Phase 3: Confirmatory Efficacy and Safety
Phase 3 trials are large-scale, pivotal studies designed to confirm the efficacy and safety of the drug in a broader patient population and to provide the basis for regulatory approval.[24][25]
Study Design : Two independent, randomized, double-masked, active-controlled, non-inferiority trials.[26][27]
-
Participants : A large and diverse population of patients with open-angle glaucoma or ocular hypertension.
-
Intervention : The optimal dose of this compound (determined in Phase 2) administered twice daily for 3 to 6 months, compared to 2% dorzolamide.
-
Primary Endpoint : Mean IOP at multiple time points over the study duration. The primary analysis will assess the non-inferiority of this compound to dorzolamide.
-
Secondary Endpoints :
-
Long-term safety and tolerability.
-
Visual field preservation (in longer-term studies).
-
Patient-reported outcomes on comfort and adherence.
-
Rationale : Non-inferiority trials are appropriate when a new drug is not expected to be superior to an effective standard therapy but may offer other advantages, such as improved tolerability or a different dosing regimen. Demonstrating non-inferiority to dorzolamide will establish this compound as a viable therapeutic alternative.
Conclusion
This technical guide has outlined a systematic and scientifically rigorous pathway for the development of this compound as a novel topical carbonic anhydrase inhibitor for the treatment of glaucoma. By progressing through a logical sequence of in vitro, in vivo, and clinical studies, this plan is designed to thoroughly evaluate the efficacy and safety of the investigational compound in comparison to a standard-of-care drug. Each stage is built upon the foundational principles of drug development, ensuring that the resulting data is robust, reliable, and suitable for regulatory submission. The successful execution of this plan holds the potential to introduce a valuable new therapeutic option for patients with glaucoma.
References
- 1. Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models - Penn Medicine [www3.pennmedicine.org]
- 2. iris-pharma.com [iris-pharma.com]
- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Age-related changes of intraocular pressure in Dutch belted rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dialnet.unirioja.es [dialnet.unirioja.es]
- 10. Portico [access.portico.org]
- 11. karger.com [karger.com]
- 12. Ocular instillation toxicity study: current status and points to consider on study design and evaluation [jstage.jst.go.jp]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. glaucomafoundation.org [glaucomafoundation.org]
- 16. equator-network.org [equator-network.org]
- 17. consort-spirit.org [consort-spirit.org]
- 18. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reexamining Ophthalmic Drugs, Safety and Tolerability in Phase 1 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A phase I study to evaluate the safety, tolerability, pharmacodynamic and pharmacokinetic profiles of ocular GLH8NDE in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Future of Glaucoma Therapy Adaptive Trial Design and Patient-Centric Protocols [clinicalleader.com]
- 23. Perfuse Therapeutics Announces Positive Results from Phase 2 Clinical Trials in Glaucoma and Diabetic Retinopathy Patients [prnewswire.com]
- 24. Phase 3 Randomized Clinical Trial of the Safety and Efficacy of Travoprost Intraocular Implant in Patients with Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. A phase III, multicentre, randomised, investigator-masked, cross-over, comparative, non-inferiority trial evaluating the efficacy and tolerability of generic preservative-free Latanoprost (Polpharma S.A.) compared to Xalatan® (Pfizer) in patients with ocular hypertension or primary open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
In vitro and in vivo correlation of 4-Acetyl-N,N-dimethylbenzamide activity
An In-Depth Technical Guide to Establishing an In Vitro and In Vivo Correlation for 4-Acetyl-N,N-dimethylbenzamide
For researchers, scientists, and drug development professionals, establishing a predictive relationship between in vitro properties and in vivo performance is a cornerstone of efficient and successful therapeutic development. This guide provides a comprehensive roadmap for establishing an in vitro-in vivo correlation (IVIVC) for the novel chemical entity, this compound. Given the limited publicly available data on this compound, this document will serve as a prospective strategy, outlining the necessary experimental frameworks and rationale from first principles.
Introduction: The Imperative of IVIVC in Modern Drug Development
In the landscape of pharmaceutical sciences, the ability to forecast a drug's behavior in a complex biological system from simpler, controlled laboratory experiments is invaluable. This is the essence of in vitro-in vivo correlation (IVIVC), a mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and an in vivo response (such as plasma drug concentration).[1][2][3] A robust IVIVC model can streamline drug development by reducing the need for extensive clinical trials, optimizing formulations, and ensuring product quality.[3][4][5]
This guide focuses on this compound, a compound for which a clear biological activity profile is yet to be established. Structurally related benzamides have shown a range of biological activities, including potential as anticancer agents. Therefore, for the purpose of this guide, we will hypothesize that this compound has potential as an anti-cancer therapeutic. This hypothesis will inform our choice of experimental models and assays.
Part 1: Foundational In Vitro Characterization
The journey to a successful IVIVC begins with a thorough understanding of the compound's fundamental properties and its behavior in controlled, non-living systems.
Physicochemical Profiling: The Building Blocks of Predictability
Before any biological assessment, a comprehensive physicochemical profile of this compound must be established. These parameters are critical as they govern the drug's dissolution, absorption, and distribution.
-
Solubility: The solubility of this compound should be determined in various aqueous media at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract.
-
pKa: The ionization constant (pKa) will dictate the extent of a drug's ionization at different physiological pHs, which in turn affects its solubility and permeability across biological membranes.
-
LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are crucial indicators of a drug's lipophilicity and its ability to cross cell membranes.
In Vitro Efficacy and Mechanistic Assays
Based on our hypothesis of anti-cancer activity, a panel of in vitro assays should be conducted to determine the compound's potency and potential mechanism of action.
-
Cytotoxicity Screening: The initial step is to assess the cytotoxic effects of this compound against a panel of human cancer cell lines (e.g., breast, lung, colon). The half-maximal inhibitory concentration (IC50) for each cell line will be a key parameter.
-
Mechanism of Action Studies: Should cytotoxicity be observed, further assays can elucidate the mechanism. These may include cell cycle analysis, apoptosis assays (e.g., caspase activity), or specific enzyme/receptor binding assays if a target is predicted.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
Understanding the compound's ADME properties in vitro is crucial for predicting its in vivo pharmacokinetics.
-
Permeability Assessment: The Caco-2 cell permeability assay is a widely accepted model to predict intestinal drug absorption. The apparent permeability coefficient (Papp) will be determined in both apical to basolateral and basolateral to apical directions to assess active transport.
-
Metabolic Stability: Incubating this compound with liver microsomes or hepatocytes from relevant species (e.g., rat, human) will provide insights into its metabolic fate. The rate of disappearance of the parent compound over time is used to calculate its intrinsic clearance.
-
Plasma Protein Binding: The extent to which the compound binds to plasma proteins (like albumin) will be determined, as only the unbound fraction is pharmacologically active.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Preparation: A solution of this compound is prepared in a transport buffer at a known concentration.
-
Permeability Assay (Apical to Basolateral): The compound solution is added to the apical (upper) chamber of the Transwell® insert. Samples are taken from the basolateral (lower) chamber at various time points.
-
Permeability Assay (Basolateral to Apical): The compound solution is added to the basolateral chamber, and samples are taken from the apical chamber to assess efflux.
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration.
Part 2: In Vivo Evaluation in Preclinical Models
The data from in vitro studies guide the design of in vivo experiments, which are essential for understanding the compound's behavior in a whole organism.
Animal Model Selection
For our anti-cancer hypothesis, a mouse xenograft model would be appropriate. This involves implanting human cancer cells (selected based on in vitro sensitivity) into immunocompromised mice.
Pharmacokinetic (PK) Studies
PK studies are designed to understand what the body does to the drug.[6]
-
Dose Formulation: Formulations of this compound suitable for intravenous (IV) and oral (PO) administration will be developed.
-
Administration and Sampling: The compound will be administered to groups of mice via IV and PO routes. Blood samples will be collected at predetermined time points.
-
Bioanalysis: A sensitive and specific analytical method, likely LC-MS/MS, will be developed and validated for the quantification of this compound in plasma.[7][8]
-
PK Parameter Calculation: The plasma concentration-time data will be used to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
-
Animal Acclimation: Male or female immunocompromised mice are acclimated to the housing conditions for at least one week.
-
Dose Administration:
-
IV Group: this compound is administered as a bolus injection into the tail vein.
-
PO Group: The compound is administered by oral gavage.
-
-
Blood Sampling: At specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood is collected from a subset of animals via a suitable method (e.g., saphenous vein).
-
Plasma Preparation: Blood samples are immediately processed to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma samples are analyzed using a validated LC-MS/MS method to determine the concentration of this compound.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine the pharmacokinetic parameters.
Pharmacodynamic (PD) Studies
PD studies investigate what the drug does to the body.[6] In our xenograft model, this involves assessing the anti-tumor efficacy of this compound.
-
Dosing Regimen: Based on the PK data, a dosing regimen (dose and frequency) is designed to maintain plasma concentrations above the in vitro IC50.
-
Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed.
-
PK/PD Modeling: The relationship between drug exposure (e.g., AUC) and the anti-tumor effect can be modeled to understand the exposure-response relationship.
Part 3: Forging the Link: Establishing the IVIVC
With robust in vitro and in vivo datasets, the next step is to mathematically correlate them. The goal is to establish a Level A correlation, the highest level, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[2][9]
Data Analysis and Deconvolution
The in vivo plasma concentration-time data is used to calculate the cumulative amount of drug absorbed over time. This is achieved through a process called deconvolution, using methods like the Wagner-Nelson or Loo-Riegelman methods.
Developing the Correlation Model
The fraction of drug absorbed in vivo is then plotted against the fraction of drug dissolved in vitro. A linear regression analysis is typically performed to establish the correlation.
| Time (hours) | In Vitro Dissolution (%) | In Vivo Absorption (%) |
| 0.5 | 30 | 25 |
| 1 | 55 | 50 |
| 2 | 75 | 70 |
| 4 | 90 | 88 |
| 8 | 98 | 95 |
Model Validation
The predictive performance of the IVIVC model must be validated. This involves using the model to predict the in vivo plasma concentration profile from the in vitro dissolution data of a new formulation and comparing the predicted profile to the experimentally observed profile. The prediction error for Cmax and AUC should ideally be within 20%.[10]
Conclusion
This guide has outlined a comprehensive, albeit prospective, strategy for establishing an in vitro-in vivo correlation for this compound. By systematically characterizing the compound's physicochemical properties, in vitro activity, and ADME profile, we can design robust in vivo studies. The resulting data from these preclinical evaluations form the basis for developing a predictive mathematical model that links in vitro performance to in vivo outcomes. A successful IVIVC for this compound would be a significant asset in its development, enabling more efficient formulation optimization, ensuring product quality, and potentially reducing the burden of extensive clinical studies, ultimately accelerating its path to potentially becoming a valuable therapeutic agent.
References
- 1. fda.gov [fda.gov]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 4. New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ppd.com [ppd.com]
- 6. transpharmlab.com [transpharmlab.com]
- 7. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: Drug Product Performance: In Vitro–In Vivo Correlation [jove.com]
A Senior Application Scientist's Guide to the Purification of 4-Acetyl-N,N-dimethylbenzamide by Column Chromatography
Abstract
This in-depth technical guide provides a comprehensive framework for the purification of 4-Acetyl-N,N-dimethylbenzamide using silica gel column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, delving into the foundational principles and causal relationships that govern a successful separation. It emphasizes a systematic approach, beginning with the prediction of impurities and method development via Thin-Layer Chromatography (TLC), followed by a detailed, step-by-step column chromatography workflow. The guide is grounded in scientific principles, supported by authoritative citations, and includes practical tools such as data tables and workflow diagrams to ensure clarity, reproducibility, and the achievement of high-purity this compound.
Section 1: Foundational Principles and Pre-Chromatography Strategy
Understanding the Target Molecule: this compound
Success in chromatography begins with a thorough understanding of the target molecule. This compound is a moderately polar compound, a fact dictated by its molecular structure which features a polar ketone and a tertiary amide functional group, balanced by an aromatic ring.[1][2] This polarity is the primary lever we will use to achieve separation. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ | [3] |
| Molecular Weight | 191.23 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 357.4 ± 25.0 °C at 760 mmHg | |
| Polarity | Moderately Polar | Inferred from structure |
| Solubility | Soluble in many organic solvents like ethanol, acetone, and dichloromethane.[4] |[4] |
The presence of the ketone and amide groups makes the molecule a hydrogen bond acceptor, which will promote its interaction with the polar stationary phase (silica gel).
Anticipating Impurities: A Look at Synthesis
A robust purification strategy must account for the likely impurities. A common synthetic route to N,N-disubstituted benzamides is the reaction of an appropriate acyl chloride with a secondary amine.[5] In the case of this compound, this would likely involve the reaction of 4-acetylbenzoyl chloride with dimethylamine.
Potential impurities could therefore include:
-
Unreacted 4-acetylbenzoyl chloride: Highly reactive, likely quenched to 4-acetylbenzoic acid during workup. This impurity would be significantly more polar than the target compound.
-
Unreacted Dimethylamine: Highly volatile and basic, likely removed during aqueous workup.
-
By-products from side reactions: Depending on the reaction conditions, other minor impurities could be formed.
The primary separation challenge will be to isolate the moderately polar product from any less polar starting materials and more polar by-products like 4-acetylbenzoic acid.
The Cornerstone of Method Development: Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, Thin-Layer Chromatography (TLC) must be employed to determine the optimal mobile phase (eluent).[6][7] TLC is a rapid, small-scale version of column chromatography that provides a roadmap for the separation.[8] The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) of approximately 0.3-0.4.[9]
-
What is Rf? The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10] An Rf in the 0.3-0.4 range indicates that the compound interacts moderately with the stationary phase, which is ideal for achieving good separation on a column.[9]
Experimental Protocol: TLC Method Development
-
Prepare TLC Plates: Obtain commercially available silica gel TLC plates.[6] Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate.
-
Prepare Sample: Dissolve a small amount of the crude this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line.
-
Prepare Developing Chambers: In separate sealed chambers (e.g., beakers covered with a watch glass), add a small amount of different solvent systems to a depth of about 0.5 cm. Start with a non-polar solvent and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate.[11]
-
System 1: 90:10 Hexane:Ethyl Acetate
-
System 2: 80:20 Hexane:Ethyl Acetate
-
System 3: 70:30 Hexane:Ethyl Acetate
-
System 4: 60:40 Hexane:Ethyl Acetate
-
-
Develop the Plates: Place one spotted TLC plate in each chamber, ensuring the origin line is above the solvent level. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots observed.
-
Calculate Rf: Measure the distance from the origin to the center of the product spot and the distance from the origin to the solvent front. Calculate the Rf for each solvent system. Select the system that provides an Rf of ~0.3-0.4 for the product and shows good separation from any visible impurities.
Section 2: The Column Chromatography Workflow
The overall process follows a logical sequence from preparation to the collection of the purified compound.
Materials and Reagents
-
Stationary Phase: Standard flash chromatography grade silica gel (SiO₂).[12] Silica gel is polar and slightly acidic, making it ideal for separating moderately polar compounds.[9]
-
Mobile Phase: A pre-determined mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), as determined by TLC.[6]
-
Crude Sample: The this compound to be purified.
-
Apparatus: Chromatography column with a stopcock, sand, glass wool, collection tubes/flasks, and a rotary evaporator.
Step-by-Step Purification Protocol
Step 1: Column Packing (Wet Slurry Method)
The integrity of the packed column is paramount for achieving high-resolution separation. The goal is to create a homogenous, air-free bed of silica.[13]
-
Prepare the Column: Insert a small plug of glass wool at the bottom of the column to support the packing. Add a thin layer (approx. 1 cm) of sand on top of the glass wool.
-
Create the Slurry: In a beaker, measure the required amount of silica gel. A general rule of thumb is to use a 30:1 to 50:1 weight ratio of silica gel to crude sample for good separation.[6] Add the selected non-polar solvent (e.g., hexane) to the silica gel to create a free-flowing slurry. Stir gently to remove any trapped air bubbles.
-
Pack the Column: Clamp the column vertically. Pour the silica slurry into the column in a single, continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove any air pockets.
-
Equilibrate: Once the silica has settled, add a final layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during sample loading.[13] Wash the column with 2-3 column volumes of the initial, least polar mobile phase you plan to use. Never let the solvent level drop below the top of the sand layer.
Step 2: Sample Loading (Dry Loading Method)
For compounds that are not highly soluble in the mobile phase, or for achieving a very narrow sample band, dry loading is superior to direct liquid application.
-
Adsorb the Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of your crude sample) to this solution.
-
Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the sand in the packed column.
Step 3: Elution and Fraction Collection
This is the active separation phase. The principle is that less polar impurities will travel through the column faster, while the more polar product will be retained longer by the silica.[10][14]
-
Begin Elution: Carefully add the mobile phase (determined from TLC) to the top of the column. Open the stopcock to begin the flow. The recommended flow rate is such that drops are distinct but rapid.
-
Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks. A typical fraction size might be 10-20 mL, depending on the column size.
-
Monitor the Separation: As the elution progresses, non-polar impurities will elute first. The desired product, this compound, will follow.
-
Gradient Elution (Optional): If separation is slow, you can gradually increase the polarity of the mobile phase (e.g., from 80:20 hexane:ethyl acetate to 70:30) to speed up the elution of the target compound. This is known as a step gradient.
Step 4: Post-Purification Analysis
-
Analyze Fractions by TLC: Spot every few collected fractions on a TLC plate, alongside a spot of the original crude material. Develop the plate using the same mobile phase.
-
Identify Pure Fractions: The fractions containing only the spot corresponding to the Rf of the desired product are considered pure.
-
Combine and Evaporate: Combine the identified pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
Section 3: Troubleshooting and Safety
Even with a well-designed protocol, issues can arise. Table 2 outlines common problems and their solutions.
Table 2: Column Chromatography Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
|---|---|---|
| Poor Separation / Overlapping Bands | - Mobile phase is too polar (high Rf).- Column was packed unevenly.- Sample band was too wide. | - Switch to a less polar mobile phase.- Repack the column carefully, ensuring no air bubbles.- Use the dry loading method; dissolve the sample in the minimum volume of solvent. |
| Cracked or Channeling Silica Bed | - The column ran dry (solvent level dropped below the silica).- Packing was not uniform. | - Always keep the solvent level above the silica bed.- Ensure the silica slurry is homogenous and tapped down well during packing. |
| Compound Won't Elute | - Mobile phase is not polar enough (low Rf). | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound Crystallizes on Column | - The sample is not sufficiently soluble in the mobile phase. | - Add a small amount of a more polar, miscible solvent (e.g., a few drops of methanol) to the mobile phase to increase solubility. |
Safety Precautions
-
Solvent Handling: Always work in a well-ventilated fume hood. Organic solvents are flammable and can be harmful if inhaled.[15][16]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times.[17]
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle silica gel carefully in a fume hood to avoid inhalation.[15]
-
Pressure: Never apply high pressure to a glass column, as this can create a significant safety hazard.
Section 4: Conclusion
The purification of this compound by silica gel column chromatography is a highly effective and scalable technique. Success is not merely a matter of following steps, but of understanding the underlying principles of polarity, solubility, and molecular interactions. By employing a systematic approach that begins with careful TLC-based method development and proceeds with meticulous column preparation and execution, researchers can consistently obtain this valuable compound in high purity, ready for its downstream applications in research and development.
References
- 1. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1008119-09-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1008119-09-2 | IQB11909 [biosynth.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. rsc.org [rsc.org]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. fishersci.ca [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. youtube.com [youtube.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. tcichemicals.com [tcichemicals.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 4-Acetyl-N,N-dimethylbenzamide
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Acetyl-N,N-dimethylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural elucidation of this compound using modern NMR techniques. The guide is structured to provide not only the spectral data but also the underlying principles and experimental considerations, ensuring a thorough understanding for both experienced spectroscopists and those new to the field.
Introduction
This compound, with the molecular formula C₁₁H₁₃NO₂, is a disubstituted aromatic compound featuring an acetyl group and an N,N-dimethylcarboxamide group in a para orientation on a benzene ring.[1] The structural characterization of such molecules is fundamental in various fields, including medicinal chemistry and materials science, where precise knowledge of molecular structure is paramount for understanding function and reactivity. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. This guide will detail the expected ¹H and ¹³C NMR spectra of this compound and provide a rationale for the anticipated chemical shifts and coupling constants based on established principles of NMR theory.
Molecular Structure and Symmetry
A clear understanding of the molecular structure is the first step in predicting and interpreting its NMR spectra.
Due to the para-substitution pattern, the molecule possesses a C₂ axis of symmetry bisecting the C1-C4 bond. This symmetry element renders the protons and carbons on opposite sides of the ring chemically equivalent. Specifically:
-
H2 is equivalent to H6.
-
H3 is equivalent to H5.
-
C2 is equivalent to C6.
-
C3 is equivalent to C5.
-
The two methyl groups on the nitrogen atom (C8 and C9) may be equivalent or non-equivalent depending on the rotational barrier around the C(O)-N bond at the temperature of the NMR experiment.
Experimental Protocols
Precise and accurate NMR data acquisition relies on meticulous sample preparation and correctly set instrument parameters.
I. Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for a solid sample like this compound.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) is preferable to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is assumed for the predicted data in this guide. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2]
-
Internal Standard: For precise chemical shift referencing, an internal standard is often added. Tetramethylsilane (TMS) is the universally accepted standard and is set to 0.00 ppm.[3] Often, commercially available deuterated solvents contain a small amount of TMS.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small cotton plug placed in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Acquisition Time: Approximately 2-4 seconds.
-
Spectral Width: A spectral window of about 12-16 ppm, centered around 6-8 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Relaxation Delay: A delay of 2 seconds is generally adequate.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: A spectral window of about 220-250 ppm, centered around 100-120 ppm.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the N,N-dimethyl protons.
Predicted ¹H NMR Data (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-2, H-6 | ~ 7.95 | Doublet | 2H | ~ 8.4 (³JHH) |
| H-3, H-5 | ~ 7.45 | Doublet | 2H | ~ 8.4 (³JHH) |
| N(CH₃)₂ | ~ 3.05 | Singlet (broad) | 6H | - |
| COCH₃ | ~ 2.60 | Singlet | 3H | - |
Interpretation of ¹H NMR Spectrum
-
Aromatic Region (7.0-8.5 ppm): The aromatic region is expected to exhibit a characteristic AA'BB' system, which often appears as two distinct doublets for para-substituted benzene rings.
-
The protons H-2 and H-6 , which are ortho to the electron-withdrawing acetyl group, are expected to be the most deshielded and therefore resonate at the highest chemical shift (~7.95 ppm).
-
The protons H-3 and H-5 , which are ortho to the N,N-dimethylcarboxamide group, will be less deshielded and appear at a lower chemical shift (~7.45 ppm).
-
The coupling between these adjacent protons (ortho-coupling) will result in a doublet for each signal, with a typical coupling constant of around 8.4 Hz.
-
-
Aliphatic Region (0-5 ppm):
-
The six protons of the N,N-dimethyl group are expected to appear as a broad singlet around 3.05 ppm. The broadening of this signal is due to the restricted rotation around the amide C-N bond, which can make the two methyl groups chemically non-equivalent on the NMR timescale at room temperature.
-
The three protons of the acetyl methyl group are predicted to be a sharp singlet at approximately 2.60 ppm. This downfield shift, compared to a typical methyl group, is due to the deshielding effect of the adjacent carbonyl group.
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, as the symmetry of the molecule reduces the number of unique carbon environments.
Predicted ¹³C NMR Data (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~ 171.0 |
| C=O (Ketone) | ~ 197.5 |
| C-4 (ipso-acetyl) | ~ 140.0 |
| C-1 (ipso-amide) | ~ 138.0 |
| C-2, C-6 | ~ 128.5 |
| C-3, C-5 | ~ 127.0 |
| N(CH₃)₂ | ~ 39.5, 35.0 (or one broad signal) |
| COCH₃ | ~ 26.8 |
Interpretation of ¹³C NMR Spectrum
-
Carbonyl Carbons (>160 ppm):
-
The carbonyl carbon of the ketone (acetyl group) is expected to be the most downfield signal, around 197.5 ppm.
-
The carbonyl carbon of the amide group will resonate at a slightly lower chemical shift, predicted to be around 171.0 ppm.
-
-
Aromatic Carbons (120-150 ppm):
-
The two quaternary carbons of the benzene ring, C-4 (attached to the acetyl group) and C-1 (attached to the amide group), are expected to appear around 140.0 ppm and 138.0 ppm, respectively. These signals are typically of lower intensity.
-
The protonated aromatic carbons, C-2/C-6 and C-3/C-5 , will appear in the range of 127.0-128.5 ppm.
-
-
Aliphatic Carbons (0-50 ppm):
-
The carbons of the N,N-dimethyl group are predicted to appear in the range of 35.0-39.5 ppm. Due to the restricted rotation around the amide bond, it is possible to observe two distinct signals for these two methyl carbons.
-
The methyl carbon of the acetyl group is expected to resonate at approximately 26.8 ppm.
-
Conclusion
This in-depth technical guide provides a comprehensive predicted ¹H and ¹³C NMR characterization of this compound. By understanding the molecular structure and the influence of the functional groups on the electronic environment of the nuclei, a detailed interpretation of the NMR spectra can be achieved. The provided experimental protocols offer a reliable framework for obtaining high-quality NMR data. This guide serves as a valuable resource for scientists and researchers, enabling the confident structural verification of this compound and related compounds in their research and development endeavors.
References
A Validated Reversed-Phase HPLC Method for Purity Determination of 4-Acetyl-N,N-dimethylbenzamide
A Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Acetyl-N,N-dimethylbenzamide (CAS No. 1008119-09-2, Molecular Formula: C₁₁H₁₃NO₂) is a synthetic organic compound with a molecular weight of 191.23 g/mol .[1] Its structure, featuring a substituted benzamide, makes it a molecule of interest in medicinal chemistry and materials science. In the context of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or key starting material is a critical quality attribute that directly impacts safety and efficacy. Therefore, a robust, accurate, and reliable analytical method is essential for its quantitative analysis and impurity profiling.
This technical guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. The narrative explains the causal logic behind each methodological choice, from column and mobile phase selection to the validation strategy, grounding the protocol in established scientific principles and regulatory expectations.
The Chromatographic Principle: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used separation technique in the pharmaceutical industry due to its versatility and applicability to a broad range of molecules.[2][3][4] The fundamental principle of RP-HPLC is the partitioning of analytes between a non-polar stationary phase (typically silica particles chemically bonded with alkyl chains like C18 or C8) and a polar mobile phase (usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol).[3][5]
In this system, non-polar or hydrophobic analytes interact more strongly with the stationary phase and are retained longer, while polar analytes have a greater affinity for the mobile phase and elute more quickly.[5] The separation of this compound and its potential impurities is achieved by exploiting subtle differences in their hydrophobicity.
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process aimed at achieving adequate resolution, sensitivity, and speed.[2] The following sections detail the rationale for selecting the optimal chromatographic conditions for this compound.
The stationary phase is the most critical parameter influencing chromatographic selectivity.[6] For a molecule like this compound, which contains both an aromatic ring and alkyl groups, a C18 (octadecyl) column is the logical first choice.[3][7][8]
-
Expertise & Justification:
-
Hydrophobicity: The C18 alkyl chains provide a highly hydrophobic stationary phase, promoting strong retention of the analyte via hydrophobic interactions.[6]
-
Pi-Pi Interactions: The aromatic ring of the analyte can also engage in π-π interactions with the stationary phase, especially on phases designed to enhance this mechanism, which can aid in resolving closely related impurities.[6][9]
-
Industry Standard: C18 columns are well-characterized and widely available, ensuring method transferability and reproducibility.[3]
-
A standard analytical column dimension, such as 150 mm x 4.6 mm with a 5 µm particle size, offers a good balance between efficiency, backpressure, and analysis time.[10]
The presence of a conjugated aromatic system (the benzamide moiety) in this compound makes it an ideal candidate for UV detection.[8] The optimal wavelength is the absorbance maximum (λmax), which provides the highest sensitivity.[11][12]
-
Protocol for Wavelength Selection:
-
Prepare a dilute solution of this compound in the mobile phase.
-
Scan the solution using a UV-Vis spectrophotometer (or a Diode Array Detector [DAD/PDA] within the HPLC system) across a range of 200-400 nm to identify the λmax.[11][13][14]
-
The selected wavelength should also be evaluated for potential interference from the diluent or expected impurities, ensuring a clean baseline and specificity.[15]
-
For aromatic compounds of this nature, a λmax is typically found in the 240-280 nm range. For this guide, a wavelength of 254 nm is selected as a robust starting point, a common choice for compounds with aromatic rings.[13]
The mobile phase composition dictates the retention time and selectivity of the separation.
-
Organic Modifier: Acetonitrile is chosen over methanol.
-
Causality: Acetonitrile generally provides better peak shapes (higher efficiency) for aromatic compounds, has a lower UV cutoff wavelength (~190 nm), and lower viscosity, resulting in lower backpressure compared to methanol.
-
-
Aqueous Phase: A simple mobile phase of water and acetonitrile is often sufficient. Adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can improve peak shape and reproducibility by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[5]
-
Elution Mode: A gradient elution is selected for purity analysis.
-
Justification: Purity methods must be capable of separating the main peak from both early and late-eluting impurities. A gradient, which involves changing the mobile phase composition over time, ensures that highly retained impurities are eluted within a reasonable time while providing good resolution for impurities eluting near the main component.[7][16]
-
The logical flow for developing the method is illustrated below.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the purity determination of this compound.
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a DAD or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
This compound Reference Standard
-
-
Mobile Phase A (Aqueous): Water with 0.1% v/v Phosphoric Acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% v/v Phosphoric Acid.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% H₃PO₄B: Acetonitrile + 0.1% H₃PO₄ |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
The purity of the sample is determined by area percent normalization. This assumes that all impurities have a similar UV response at the chosen wavelength.
Calculation:
Purity (%)=Total Area of All PeaksArea of Main Peak×100
Method Validation: Ensuring Trustworthiness
To be suitable for its intended purpose, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19][20][21] Validation demonstrates that the method is specific, linear, accurate, precise, and robust.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[19] This is demonstrated by showing that the main peak is free from any co-eluting peaks using a photodiode array detector to check for peak purity.
Linearity is established by analyzing a series of solutions with concentrations spanning a defined range (e.g., 50% to 150% of the nominal concentration). The peak area response is plotted against concentration, and the correlation coefficient (r²) is calculated.
| Parameter | Acceptance Criterion |
| Range | 0.25 mg/mL to 0.75 mg/mL (5 levels) |
| Correlation Coefficient (r²) | ≥ 0.999 |
-
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies, spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).
-
Precision is the degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis performed by different analysts on different days or with different equipment.
-
| Parameter | Acceptance Criterion |
| Accuracy (Recovery) | 98.0% to 102.0% |
| Precision (RSD) | ≤ 2.0% |
The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[19] For a purity method, this is crucial for quantifying impurities. It is typically established by determining the concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) |
| Column Temperature | ± 5 °C (25 °C and 35 °C) |
| Mobile Phase pH | ± 0.2 units (if buffered) |
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits for all robustness conditions.
Conclusion
This technical guide outlines a scientifically sound and robust reversed-phase HPLC method for determining the purity of this compound. By providing a detailed protocol and a thorough justification for the chosen parameters, this document serves as a valuable resource for analytical scientists in research and quality control environments. The described validation strategy, aligned with ICH guidelines, ensures that the method is reliable, accurate, and fit for its intended purpose in a regulated setting.
References
- 1. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. HPLC Column Selection Guide [scioninstruments.com]
- 5. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. welch-us.com [welch-us.com]
- 10. chromtech.net.au [chromtech.net.au]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Choosing the Best HPLC Detector for UV-Visible Analysis [hplcvials.com]
- 14. agilent.com [agilent.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. jordilabs.com [jordilabs.com]
- 21. database.ich.org [database.ich.org]
Mastering the Purification of 4-Acetyl-N,N-dimethylbenzamide: An In-Depth Technical Guide to Recrystallization
This guide provides a comprehensive framework for the purification of 4-Acetyl-N,N-dimethylbenzamide via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol. It delves into the foundational principles of crystallization, offering a systematic approach to developing a robust purification method for this specific molecule, particularly in the absence of a standardized published procedure.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful technique for the purification of solid organic compounds, predicated on the principle that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[2] As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities. These impurities remain in the cooled solvent, known as the mother liquor.
For a successful recrystallization, the choice of solvent is paramount. The ideal solvent should:
-
Exhibit a steep solubility curve for the target compound (low solubility at low temperatures and high solubility at high temperatures).
-
Either not dissolve impurities at all or dissolve them very well, even at low temperatures.
-
Be chemically inert with respect to the target compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
Understanding the Target: Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is the first step in developing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [3][4] |
| Molecular Weight | 191.23 g/mol | [3] |
| Appearance | Solid | |
| Boiling Point | 357.4 ± 25.0 °C at 760 mmHg |
The Core of the Method: Selecting the Optimal Solvent System
Given the absence of a specific published recrystallization protocol for this compound, a systematic solvent screening is the recommended first step. The molecular structure, featuring a polar amide group and a moderately polar ketone on an aromatic ring, suggests that polar organic solvents should be investigated. The solubility of the related compound, acetophenone, is high in ethanol, diethyl ether, and chloroform, and low in water, providing a logical starting point.[5][6][7]
Proposed Solvent Screening Protocol
A small-scale experiment is crucial to identify the most effective solvent or solvent system without committing a large amount of material.
Objective: To identify a solvent or solvent mixture that effectively dissolves this compound when hot and provides a high yield of crystalline product upon cooling.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, and Water)
-
Test tubes or small vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 50-100 mg of crude this compound into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, to a total volume of approximately 0.5 mL. Observe and record the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath or on a heating block. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required.
-
Remove the test tubes from the heat and allow them to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice-water bath to induce further crystallization.
-
Observe the quantity and quality of the crystals formed.
| Solvent | Solubility at Room Temp. (Observation) | Solubility when Hot (Observation) | Crystal Formation upon Cooling (Observation) |
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| Ethyl Acetate | |||
| Acetone | |||
| Toluene | |||
| Water |
Interpreting the Results and Considering a Mixed-Solvent System
Based on the screening, a single solvent that provides a good yield of well-formed crystals should be chosen. However, it is common that no single solvent is ideal. In such cases, a mixed-solvent system is a powerful alternative.[8] A common and effective mixed-solvent system for compounds with moderate polarity is an ethanol/water mixture.[1][9][10]
Procedure for a Mixed-Solvent System (e.g., Ethanol/Water):
-
Dissolve the crude this compound in the minimum amount of the "good" solvent (ethanol) at its boiling point.
-
To the hot solution, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of the hot "good" solvent (ethanol) until the cloudiness just disappears.
-
Allow the solution to cool slowly.
Step-by-Step Recrystallization Protocol for this compound
The following protocol is a general procedure based on the likely success of an ethanol/water solvent system. This should be adapted based on the results of the solvent screening.
Materials:
-
Crude this compound
-
Optimal solvent or solvent system (e.g., Ethanol and Water)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, to prevent solvent evaporation)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Workflow for Recrystallization:
Caption: A comprehensive workflow for the recrystallization of this compound.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen primary solvent (e.g., ethanol) and heat the mixture to boiling on a hot plate. Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: If using a mixed-solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the hot primary solvent to redissolve the precipitate. Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[11] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound if available.[11] | |
| "Oiling out" | The melting point of the solute is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add more of the primary solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.[11][12][13][14] |
| High concentration of impurities depressing the melting point. | Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel. | |
| Low recovery of purified crystals | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent for dissolution. Minimize the amount of cold solvent used for washing. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated. Add a small amount of hot solvent to the funnel to redissolve any crystals that have formed. |
Characterization and Purity Assessment
After recrystallization, it is essential to assess the purity of the this compound.
-
Melting Point Determination: A sharp melting point close to the literature value (once established) is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative data on the purity of the final product.
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities from the synthesis of this compound can aid in the development of the purification strategy. A likely synthetic route is the Friedel-Crafts acylation of N,N-dimethylbenzamide.[15][16][17][18]
Potential Impurities:
-
Unreacted N,N-dimethylbenzamide: If the reaction does not go to completion.
-
Di-acylated products: Although Friedel-Crafts acylation typically results in mono-acylation due to the deactivating effect of the acyl group, over-acylation is a possibility under harsh conditions.
-
Positional isomers: Acylation could potentially occur at the meta position to the amide group, although the para product is expected to be the major isomer.
-
Hydrolyzed starting material or product: If water is present during the reaction or workup, hydrolysis of the acyl chloride or the amide could occur.
A well-executed recrystallization should be effective at removing small amounts of these types of impurities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1008119-09-2 | IQB11909 [biosynth.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]
- 7. Acetophenone CAS#: 98-86-2 [m.chemicalbook.com]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. studymind.co.uk [studymind.co.uk]
Analytical techniques for identifying impurities in 4-Acetyl-N,N-dimethylbenzamide samples
In the rigorous world of pharmaceutical development, the purity of any chemical entity is not just a matter of quality, but a fundamental prerequisite for safety and efficacy. This guide provides a comprehensive technical overview of the analytical techniques used to identify and quantify impurities in samples of 4-Acetyl-N,N-dimethylbenzamide, a key building block in various synthetic pathways. We will explore the rationale behind selecting specific analytical methods, offering insights gleaned from years of practical application to assist researchers, scientists, and drug development professionals in this critical aspect of their work.
Understanding the Origin of Impurities
Impurities in a manufactured substance can arise from various sources, including the synthetic route, degradation of the final product, or contamination during processing and storage.[1] For this compound, potential impurities could include unreacted starting materials, byproducts from incomplete or side reactions, isomers, and degradation products resulting from hydrolysis or oxidation. A thorough understanding of the synthetic process is therefore the first and most critical step in developing a robust impurity profiling strategy.[2]
The Analytical Toolkit: A Multi-Pronged Approach
A single analytical technique is rarely sufficient to comprehensively characterize all potential impurities. A well-designed impurity analysis plan utilizes a combination of orthogonal methods, each providing unique and complementary information. The selection of techniques is guided by the physicochemical properties of the potential impurities and the sensitivity required by regulatory standards.[3]
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC, particularly in its reversed-phase mode, is the workhorse for separating and quantifying non-volatile organic impurities in pharmaceutical samples.[4] Its high resolving power and sensitivity make it ideal for detecting closely related substances.
-
Instrumentation: A high-performance liquid chromatograph equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector. A photodiode array (PDA) detector is highly recommended for its ability to acquire full UV spectra, aiding in peak purity assessment.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a versatile starting point for compounds with moderate polarity like this compound.[5][6]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A scouting gradient, such as 5% to 95% B over 20 minutes, is an effective way to separate a wide range of potential impurities with varying polarities.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength where the API and potential impurities exhibit significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately prepare a sample solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices: A gradient elution is essential for separating compounds with a broad range of hydrophobicities. The acidic modifier (formic acid) helps to ensure good peak shape for acidic and basic analytes by suppressing ionization. The C18 stationary phase provides excellent retention for the aromatic amide structure.
Mass Spectrometry (MS): Deciphering Molecular Identities
When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides the molecular weight of impurities.[8][9] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, which is a powerful tool for elucidating the structure of unknown impurities.[10]
Caption: A typical workflow for impurity identification using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
For the unambiguous structural elucidation of an unknown impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[11][12] ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise determination of the molecular structure.[4] Advanced 2D NMR techniques can reveal through-bond and through-space correlations, further confirming the structure.[11]
Gas Chromatography (GC): The Specialist for Volatile Impurities
Gas chromatography is the preferred method for the analysis of volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[13] Headspace GC is particularly advantageous as it introduces only the volatile components into the system, minimizing contamination and matrix effects.[14]
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
-
Column: A mid-polarity column, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness), is suitable for separating a wide range of common solvents.[15]
-
Oven Temperature Program: An initial temperature of 40°C held for 12 minutes, followed by a ramp of 10°C/min to 220°C, and a final hold for 5 minutes.[16]
-
Carrier Gas: Nitrogen or Helium at a constant flow.[14]
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 30 minutes[16]
-
-
Injector and Detector Temperatures: 170°C and 250°C, respectively.[16]
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve it in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[14]
Trustworthiness of the Protocol: This headspace GC method is a self-validating system for volatile impurities. The headspace sampling technique ensures that only volatile components are introduced into the GC system, minimizing contamination and matrix effects from the non-volatile API.[15]
Comparative Overview of Analytical Techniques
| Technique | Principle of Operation | Typical Impurities Detected | Key Advantages | Key Limitations |
| HPLC-UV/PDA | Differential partitioning between a stationary and mobile phase. | Non-volatile organic impurities (e.g., starting materials, by-products, degradants). | High resolution, quantitative accuracy, robust and widely available. | Requires impurities to have a UV chromophore; provides limited structural information. |
| LC-MS | HPLC separation followed by mass-to-charge ratio analysis. | A broad range of organic impurities. | Provides molecular weight information, high sensitivity, and specificity.[17] | Ionization efficiency can be compound-dependent; matrix effects can cause ion suppression. |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information for unknown impurities. | Unambiguous structure elucidation, non-destructive.[18][19] | Lower sensitivity compared to MS, often requires isolation of the impurity.[20] |
| GC-FID/MS | Separation of volatile compounds in a gaseous mobile phase. | Residual solvents, volatile starting materials, and by-products. | Excellent for volatile and semi-volatile compounds, high sensitivity.[21] | Not suitable for non-volatile or thermally labile compounds. |
The Integrated Analytical Workflow: A Holistic Strategy
A robust impurity profiling strategy integrates these techniques into a logical and efficient workflow.
Caption: An integrated workflow for comprehensive impurity analysis.
Conclusion
The thorough identification and control of impurities in this compound is a non-negotiable aspect of ensuring its quality and fitness for purpose. A multi-modal analytical approach, combining the separation power of chromatography with the elucidating capabilities of spectroscopy, is indispensable. By understanding the strengths and limitations of each technique and applying them within a structured workflow, scientists can confidently characterize the impurity profile of their materials, thereby ensuring compliance with regulatory expectations and contributing to the development of safe and effective products.
References
- 1. database.ich.org [database.ich.org]
- 2. benchchem.com [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scielo.br [scielo.br]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. eurofins.it [eurofins.it]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 20. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 21. innoteg-instruments.com [innoteg-instruments.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Acetyl-N,N-dimethylbenzamide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Acetyl-N,N-dimethylbenzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Understanding the Compound: Hazard Profile of this compound
Before addressing disposal, a thorough understanding of the compound's characteristics is paramount. This compound is a substituted aromatic amide. While specific toxicity data is limited, Safety Data Sheets (SDS) for similar benzamide derivatives indicate that it should be handled with care.
Key Hazards:
-
Respiratory Irritant: May cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion may be harmful.[3]
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
The Core Principle: Waste Minimization
The most effective disposal procedure begins with minimizing waste generation. The University of Pennsylvania's Environmental Health and Radiation Safety (EHRS) recommends several strategies to reduce chemical waste volume:
-
Source Reduction: Order only the necessary quantities of chemical materials for your research.[4]
-
Inventory Management: Maintain a current inventory of all laboratory chemicals to prevent over-ordering and the expiration of reagents.[4][5]
-
Scale Reduction: When feasible, reduce the scale of experiments to decrease the volume of waste produced.[4][5]
Procedural Steps for Disposal
The standard and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] On-site chemical treatment is generally not advised unless your facility has the specific permits, equipment, and trained personnel to perform such procedures in compliance with all regulations.
Segregation and Collection
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Protocol:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition, with a secure, leak-proof closure.[7]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly identify the contents as "this compound" and list any other components of the waste stream. Include the accumulation start date.[8]
-
Waste Stream Compatibility:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weigh boats, gloves, pipette tips), and spill cleanup materials in a designated solid waste container.
-
Liquid Waste: If dissolved in a solvent, collect in a separate liquid waste container. Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[9]
-
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[5][8] The SAA must be under the control of laboratory personnel.
Storage and Accumulation
Adherence to regulatory limits for waste accumulation is mandatory.
| Parameter | Limit | Regulatory Body |
| Maximum Hazardous Waste in SAA | 55 gallons | EPA |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | EPA |
| Maximum Storage Time in SAA (once full) | 3 days for removal | EPA |
Data sourced from the University of Pennsylvania EHRS Laboratory Chemical Waste Management Guidelines.[10]
Arranging for Disposal
Once the waste container is nearly full or has been in accumulation for a designated period (typically not exceeding one year for partially filled containers), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][8]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before being discarded as non-hazardous waste.
Step-by-Step Protocol:
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[11] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11] Given the irritant nature of this compound, collecting the initial rinsate is a prudent measure.
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface Label: Before discarding, remove or completely deface the original chemical label to prevent misidentification.[12]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Step-by-Step Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Don appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep up the solid material and place it into a labeled hazardous waste container.[9]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Advanced Considerations: Chemical Neutralization (For Trained Personnel Only)
While not a standard disposal method, understanding the chemical reactivity of this compound can inform specialized decontamination procedures. Amides can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.[12][13] However, this process often requires elevated temperatures and prolonged reaction times, making it impractical and potentially hazardous for routine laboratory waste disposal.
This information is for academic purposes and should not be attempted for bulk waste disposal without proper institutional approval and a detailed, validated standard operating procedure.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste minimization, proper segregation, and compliant disposal through certified channels, we uphold our professional and ethical obligations. This guide provides the necessary framework to achieve these standards, ensuring that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. dli.mn.gov [dli.mn.gov]
- 4. N,N-Dimethylbenzamide(611-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. epa.gov [epa.gov]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Safe Handling of 4-Acetyl-N,N-dimethylbenzamide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of 4-Acetyl-N,N-dimethylbenzamide, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. Our goal is to empower researchers with the knowledge to create a self-validating system of safety.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is a solid compound with a molecular weight of 191.23 g/mol .[1] While specific toxicological data is limited, the Globally Harmonized System (GHS) classification provides a clear directive for our safety protocols. It is classified as:
The presence of the GHS07 pictogram, an exclamation mark, signals these acute toxicity and irritation warnings.[2] These classifications are our primary indicators for potential routes of exposure—ingestion, dermal contact, and inhalation—and form the basis of our personal protective equipment (PPE) selection.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a matter of simple compliance but a calculated strategy to mitigate identified risks. Each component of your PPE ensemble serves a specific purpose, and understanding this causality is key to its effective use.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Nitrile provides a robust barrier against a wide range of chemicals, including aromatic amides. Given the H315 classification (Causes skin irritation), preventing all skin contact is crucial.[4] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination. |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities. | The H319 warning (Causes serious eye irritation) necessitates stringent eye protection.[5][6] Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection, particularly during weighing or dissolution where splashing is a higher risk. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter is required. | The H335 classification (May cause respiratory irritation) indicates that inhalation of the powdered compound must be avoided.[5][6] A fume hood is the primary engineering control. Respirators should be used as a secondary measure and require proper fit-testing. |
| Body Protection | A long-sleeved laboratory coat. | A lab coat protects your skin and personal clothing from accidental spills and contamination.[4] It should be fully buttoned and made of a material appropriate for the chemicals being handled. |
Operational Plan: From Receipt to Disposal
A well-defined workflow is essential for minimizing exposure and ensuring reproducible safety.
-
Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly read the SDS for this compound.[5][6]
-
Designate a Work Area: All handling of this compound should occur in a designated area, ideally within a chemical fume hood.[4]
-
Assemble all necessary equipment: This includes your PPE, weighing materials, solvents, and a clearly labeled hazardous waste container.
-
Ensure Emergency Equipment is Accessible: Know the location and proper operation of the nearest safety shower and eyewash station.
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. If a respirator is required, ensure it is properly fitted.
-
Weighing the Compound:
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure to contain any airborne dust.
-
Use a disposable weighing boat to prevent cross-contamination of laboratory balances.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
When dissolving the solid, add the compound slowly to the solvent to prevent splashing.
-
If heating is necessary, use a controlled heating source such as a heating mantle with a stirrer.
-
-
Post-Handling:
-
Thoroughly decontaminate the work surface and any non-disposable equipment with an appropriate solvent.
-
Dispose of all contaminated disposable materials (gloves, weighing boats, etc.) in the designated hazardous waste container.
-
Remove PPE in the reverse order it was donned, being careful to avoid contaminating your skin.
-
Wash your hands thoroughly with soap and water after removing your gloves.[5][6]
-
Caption: Workflow for Safe Handling of this compound
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5][6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][6]
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan: Environmental Stewardship
Proper chemical waste disposal is not just a regulatory requirement but a professional responsibility.
-
Waste Segregation: Never mix this compound waste with non-hazardous trash or other incompatible waste streams.[7][8]
-
Containerization:
-
Solid Waste: All solid waste, including contaminated PPE and weighing materials, should be placed in a clearly labeled, sealable, and chemically resistant container. The label must read "Hazardous Waste" and include the full chemical name.[7]
-
Liquid Waste: Solutions of the compound and solvent rinsates used for decontamination should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.
-
-
Final Disposal: All waste containing this compound must be disposed of through your institution's EHS office or a licensed chemical waste contractor.[8] The recommended method of disposal for this type of compound is incineration.[8] Do not pour this chemical down the drain.[7]
By integrating these safety protocols and understanding the rationale behind them, you can build a robust and trustworthy system for handling this compound, ensuring both the integrity of your research and the safety of your team.
References
- 1. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1008119-09-2 [sigmaaldrich.com]
- 3. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
